Docosanedioic acid
Description
This compound has been reported in Pinus radiata with data available.
Properties
IUPAC Name |
docosanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRZJSPDXZJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198519 | |
| Record name | Docosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-56-6 | |
| Record name | Docosanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Docosanedioic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanedioic acid | |
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| Record name | Docosanedioic acid | |
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| Record name | DOCOSANEDIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | DOCOSANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR7J081T20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Docosanedioic acid?
An In-depth Technical Guide to the Physical and Chemical Properties of Docosanedioic Acid
This compound, also known as phellogenic acid, is a long-chain dicarboxylic acid with the chemical formula C22H42O4.[1][2][3] It is classified as an alpha,omega-dicarboxylic acid, meaning it has a carboxylic acid group at each end of its 22-carbon aliphatic chain.[3] This structure imparts specific physical and chemical properties that make it a valuable molecule in various scientific and industrial applications, including organic synthesis, the production of polymers, and as a starting material for ultrasound contrast agents.[2][4] It is also utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker.[1][][6]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and drug development professionals.
| Property | Value | Source(s) |
| Molecular Formula | C22H42O4 | [1][7][8] |
| Molecular Weight | 370.57 g/mol | [1][7][8] |
| Appearance | White to light yellow solid/powder/crystal | [2][7] |
| Melting Point | 119–131 °C | [2][][7][9] |
| Boiling Point | 527 °C at 760 mmHg | [2][] |
| Density | 0.972 g/cm³ | [2][] |
| Solubility | Insoluble in water; Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone. | [2][4] |
| pKa (Strongest Acidic) | 4.65 (Predicted) | [10] |
| Flash Point | 286.6 °C | [2] |
| CAS Number | 505-56-6 | [1][2][7] |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of this compound. Available spectral information includes:
-
1H NMR Spectra: Available from suppliers like Sigma-Aldrich.[3]
-
Mass Spectrometry (GC-MS): Data is available in the NIST Mass Spectrometry Data Center.[3]
-
Infrared (IR) Spectra: FTIR spectra (Mull technique) are also available from commercial sources.[3]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported. The following are detailed methodologies for key synthesis procedures.
Wolff-Kishner Reduction of Disodium 7,16-diketodocosanedioate
This method involves the deoxygenation of a diketone intermediate to form the final dicarboxylic acid.[2][4]
Methodology:
-
Reaction Setup: Disodium 7,16-diketodocosanedioate is mixed with triethanolamine, hydrazine hydrate, and potassium hydroxide in an aqueous medium.[4]
-
Reflux: The mixture is refluxed to facilitate the reaction.[4] The hydrazine hydrate forms a hydrazone with the ketone groups.
-
Elimination: The presence of a strong base (potassium hydroxide) at high temperature promotes the elimination of nitrogen gas, resulting in the reduction of the carbonyl groups to methylene groups.[4]
-
Acidification: A small amount of hydrochloric acid is added to neutralize the reaction mixture and protonate the carboxylate groups, yielding this compound.[2]
-
Purification: The product can be purified by recrystallization from a suitable solvent such as 2-methoxyethanol.[11]
Oxidative Coupling of 10-Undecynoic Acid
This method builds the 22-carbon chain through the dimerization of a shorter alkyne-containing fatty acid.[2][4]
Methodology:
-
Coupling Reaction: 10-Undecynoic acid undergoes oxidative coupling in the presence of a palladium catalyst. This reaction forms docosa-10,12-diynedioic acid.[2][4]
-
Hydrogenation: The resulting diynedioic acid is then reduced. This is typically achieved through catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.[2][4] This step saturates the triple bonds to form the final this compound.
Desulfurization of 2,5-bis(ω-carboyoctyl)thiophene
This process utilizes a sulfur-containing heterocyclic compound as a precursor to the long-chain dicarboxylic acid.[2][4]
Methodology:
-
Reaction Setup: 2,5-bis(ω-carboyoctyl)thiophene is dissolved in a suitable solvent.
-
Catalytic Desulfurization: Raney nickel is added as the catalyst. Raney nickel is particularly effective at cleaving carbon-sulfur bonds.[2][4]
-
Hydrogenation: The reaction is carried out under a hydrogen atmosphere. The Raney nickel catalyzes both the cleavage of the C-S bonds in the thiophene ring and the saturation of the carbon chain, yielding this compound.[2][4]
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis of this compound via Wolff-Kishner Reduction.
Caption: Role of this compound as an ADC Linker.
Caption: Omega-Oxidation Pathway of Docosanoic Acid.[]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 505-56-6 | Benchchem [benchchem.com]
- 6. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound - [sigmaaldrich.com]
- 9. 二十二碳烷酸 85% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0242127) [hmdb.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Natural Sources and Occurrence of Docosanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanedioic acid (C22H42O4), a long-chain α,ω-dicarboxylic acid, is a molecule of significant interest due to its potential applications in the synthesis of polymers, lubricants, and as a precursor for various specialty chemicals. Its natural occurrence, primarily in plant- and microbe-derived materials, presents opportunities for sustainable sourcing and novel biotechnological production methods. This technical guide provides an in-depth overview of the natural sources, occurrence, and relevant biochemical pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Natural Occurrence and Quantitative Data
This compound is found in various natural sources, predominantly as a component of complex plant polyesters and microbial lipids. The following tables summarize the known natural occurrences and, where available, the quantitative data for this compound.
Plant Sources
This compound is a notable constituent of suberin, a complex lipophilic polyester found in the cell walls of various plant tissues, providing a protective barrier against environmental stresses. It is also found in certain plant waxes.
| Plant Source | Tissue/Component | This compound Content | Reference(s) |
| Pinus radiata (Radiata Pine) | Bark Suberin | Present, but specific quantitative data is not readily available in the reviewed literature. Further targeted analysis is required. | [1] |
| Solanum tuberosum (Potato) | Periderm (Peel) Suberin | Present as a minor component of the α,ω-dicarboxylic acid fraction. The total α,ω-diacid content in potato suberin is approximately 30-50% of the total monomers, with octadec-9-ene-1,18-dioic acid being the most abundant. Specific quantification of this compound requires dedicated analysis. | [2][3] |
| Rhus succedanea (syn. Toxicodendron succedaneum) (Wax Tree) | Fruit Wax ("Japan Wax") | Japan wax contains approximately 6% total dibasic acids. Gas chromatographic analysis has shown that C22 (this compound) and C23 (tricosanedioic acid) are the predominant dibasic acids in this mixture. | [3][4] |
Microbial Sources
Certain microorganisms, particularly yeasts of the Candida genus, are capable of producing long-chain dicarboxylic acids, including this compound, through the ω-oxidation of corresponding n-alkanes or fatty acids.
| Microbial Source | Substrate | Product Concentration/Yield | Reference(s) |
| Candida tropicalis | Docosanoic acid (Behenic acid) or n-docosane | Can efficiently convert substrates with chain lengths up to 22 carbons to the corresponding dicarboxylic acids. Specific yield for this compound production can be optimized through metabolic engineering. | [5] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Suberin
This protocol provides a general framework for the analysis of suberin monomers, including this compound, from plant tissues like potato peel or pine bark.
1.1. Sample Preparation and Delipidation:
-
Grind the dried plant material (e.g., potato peels, pine bark) to a fine powder.
-
Perform exhaustive Soxhlet extraction with a series of organic solvents of increasing polarity (e.g., chloroform, methanol) to remove soluble lipids (waxes, resins, etc.).
-
Dry the resulting delipidated plant residue.
1.2. Suberin Depolymerization (Methanolysis):
-
To the dried, delipidated residue, add a solution of 1 M sodium methoxide (NaOMe) in dry methanol.[6]
-
Reflux the mixture for 2-4 hours or allow it to react at room temperature overnight with stirring. This process cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.
-
Neutralize the reaction mixture with an acid (e.g., HCl) and extract the fatty acid methyl esters with a non-polar solvent like n-hexane or dichloromethane.[6]
-
Wash the organic phase with water to remove impurities and dry it over anhydrous sodium sulfate.
1.3. Derivatization for GC-MS Analysis:
-
Evaporate the solvent from the extracted methyl esters under a stream of nitrogen.
-
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[2]
-
Heat the mixture at 70-80°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the analytes for GC analysis.
1.4. GC-MS Quantification:
-
Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), ramp to a final temperature (e.g., 300°C) at a controlled rate to ensure separation of all components.
-
Injector Temperature: 250-280°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Quantification:
-
Identify the peak corresponding to the di-TMS derivative of this compound dimethyl ester based on its retention time and mass spectrum (characteristic fragment ions).
-
Quantify the amount of this compound by using an internal standard (e.g., a C21 or C23 α,ω-dicarboxylic acid) and generating a calibration curve with a pure standard of this compound.
-
Signaling and Biosynthetic Pathways
Suberin Biosynthesis in Plants
The biosynthesis of suberin monomers, including long-chain α,ω-dicarboxylic acids, is a complex process that occurs primarily in the endoplasmic reticulum (ER). The pathway involves the elongation of fatty acid precursors and subsequent modifications by various enzymes.
Caption: Biosynthesis of this compound within the Suberin Pathway.
Microbial Production of Dicarboxylic Acids via ω-Oxidation
Candida tropicalis utilizes the ω-oxidation pathway to convert long-chain fatty acids into their corresponding dicarboxylic acids. This pathway is an alternative to the β-oxidation pathway, which is the primary route for fatty acid degradation.
Caption: ω-Oxidation Pathway for this compound Production in Candida tropicalis.
Conclusion
This compound is a naturally occurring long-chain dicarboxylic acid with promising industrial applications. Its presence in renewable resources like plant suberin and its potential for microbial synthesis highlight the opportunities for developing sustainable production methods. This guide has provided a comprehensive overview of its natural sources, quantitative occurrence, analytical protocols, and biosynthetic pathways to aid researchers and industry professionals in harnessing the potential of this valuable molecule. Further research is warranted to explore and quantify this compound in a wider range of natural sources and to optimize microbial production strains and processes.
References
- 1. ajbasweb.com [ajbasweb.com]
- 2. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pfaf.org [pfaf.org]
- 5. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers [jove.com]
Docosanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 505-56-6
Molecular Formula: C₂₂H₄₂O₄
Molecular Structure: HOOC(CH₂)₂₀COOH
This technical guide provides an in-depth overview of docosanedioic acid, a long-chain dicarboxylic acid with significant potential in various scientific and therapeutic applications. This document details its chemical and physical properties, synthesis methods, and key applications in drug delivery and diagnostics, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, also known as phellogenic acid, is a saturated C22 α,ω-dicarboxylic acid.[1] Its long aliphatic chain imparts unique properties that are leveraged in the synthesis of polymers and long-chain derivatives.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 505-56-6 | [3][4] |
| Molecular Formula | C₂₂H₄₂O₄ | [3] |
| Molecular Weight | 370.57 g/mol | [3] |
| Appearance | White solid/powder | [4][5] |
| Melting Point | 126-131 °C | [6] |
| Boiling Point | 527 °C | [4] |
| Density | 0.972 g/cm³ | [4] |
| Solubility | Insoluble in water.[4] Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone.[2] | |
| Flash Point | 286.6 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by a prominent signal from the methylene protons of the long aliphatic chain, typically observed as a broad multiplet. The acidic protons of the carboxylic acid groups appear as a singlet at a downfield chemical shift, usually around 12 ppm, though this can be broad and its position is dependent on concentration and solvent.[5]
-
¹³C NMR: The carbon NMR spectrum shows a signal for the carboxyl carbons in the range of 175-185 ppm. The methylene carbons of the aliphatic chain produce a series of signals in the aliphatic region of the spectrum.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching band from the carboxylic acid groups, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption is observed around 1700-1730 cm⁻¹, characteristic of a saturated carboxylic acid dimer.[5]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Wolff-Kishner reduction of a diketone precursor.[4]
Experimental Protocol: Wolff-Kishner Reduction
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Formation of the Hydrazone
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve disodium 7,16-diketodocosanedioate in triethanolamine.
-
Add hydrazine hydrate to the solution and reflux the mixture. This step forms the hydrazone intermediate in situ.
Step 2: Reduction to the Alkane
-
To the refluxing solution, cautiously add potassium hydroxide pellets.
-
Continue to heat the mixture, allowing the temperature to rise, which facilitates the decomposition of the hydrazone and the release of nitrogen gas.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.[4]
Applications in Drug Development and Diagnostics
The unique properties of this compound make it a valuable building block in several areas of biomedical research.
Linker for Antibody-Drug Conjugates (ADCs)
This compound can function as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][7] The long aliphatic chain can provide spacing between the antibody and the cytotoxic payload, which can be advantageous for the efficacy of the ADC.
-
Activation of this compound: Convert one of the carboxylic acid groups of this compound to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the diacid with a carbodiimide, like EDC, in the presence of NHS.
-
Payload Conjugation: React the activated this compound with the cytotoxic drug, which typically contains a free amine or hydroxyl group, to form a stable amide or ester bond.
-
Linker-Payload Activation: Activate the remaining carboxylic acid group of the this compound-drug conjugate using the same EDC/NHS chemistry.
-
Antibody Conjugation: React the activated linker-payload moiety with the monoclonal antibody. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.
-
Purification: Purify the resulting ADC using techniques such as size exclusion chromatography or protein A affinity chromatography to remove unconjugated drug, linker, and antibody.
Precursor for Ultrasound Contrast Agents
This compound is a starting material for the synthesis of ultrasound contrast agents.[1][4] These agents are typically microbubbles that enhance the contrast of ultrasound images. The dicarboxylic acid can be incorporated into the shell of the microbubble.
-
Amphiphile Synthesis: this compound can be functionalized to create an amphiphilic molecule. For example, one of the carboxylic acid groups can be reacted with a hydrophilic head group, such as polyethylene glycol (PEG), while the long aliphatic chain serves as the hydrophobic tail.
-
Microbubble Formulation: The amphiphilic derivative is then dispersed in an aqueous solution along with a gas, typically a perfluorocarbon.
-
Sonication: The mixture is subjected to high-energy sonication, which leads to the formation of gas-filled microbubbles stabilized by a shell of the amphiphilic molecules. The hydrophobic tails orient towards the gas core, while the hydrophilic head groups face the aqueous exterior.
Precursor for Antifungal Agents
This compound can be used to produce 1,22-docosanediol, which is a precursor to a phosphocholine derivative with antifungal activity.[4]
-
Reduction of this compound: The dicarboxylic acid is reduced to the corresponding diol, 1,22-docosanediol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Synthesis of the Phosphocholine Derivative: The diol is then used in a multi-step synthesis to produce 1,22-bis-2-(trimethylammonium)ethylphosphatidyldocosane. This involves reactions to introduce the phosphate and choline head groups.
Conclusion
This compound is a versatile long-chain dicarboxylic acid with a growing number of applications in the fields of drug delivery and medical diagnostics. Its well-defined structure and chemical reactivity make it an attractive component for the construction of complex biomolecular systems. Further research into its applications is likely to uncover new and innovative uses for this valuable chemical entity.
References
- 1. Preparation of ultrasound contrast agents: The exploration of the structure-echogenicity relationship of contrast agents based on neural network model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of targeted microbubbles: ultrasound contrast agents for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
IUPAC name and synonyms for Docosanedioic acid.
An In-depth Technical Guide to Docosanedioic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of key chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and its emerging role in drug development.
IUPAC Name and Synonyms
The systematically generated IUPAC name for this compound is This compound .[1][2] It is also known by a variety of other names, which are frequently encountered in literature and chemical databases.
Common Synonyms: [2][3][][5][]
-
Felogenic acid
-
Phellogenic acid
-
Phelogenic acid
-
1,22-Docosanedoic acid
-
1,20-Eicosanedicarboxylic acid
-
Docosan-1,22-dioic acid
Physicochemical Properties
This compound is a long-chain dicarboxylic acid with the chemical formula C₂₂H₄₂O₄.[1][3] It is characterized by a 22-carbon aliphatic chain with a carboxylic acid group at each end.[1] This structure imparts specific physical and chemical properties valuable in various applications.[1]
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂O₄ | [1][2][5][] |
| Molecular Weight | 370.57 g/mol | [1][][5][] |
| CAS Number | 505-56-6 | [1][2] |
| Appearance | White solid | [3][][] |
| Melting Point | 124–126 °C | [1] |
| Boiling Point | 527 °C | [3][] |
| Density | 0.972 g/cm³ | [3][][] |
| Solubility | Insoluble in water, sparingly soluble in DMSO (1 mg/mL) | [1][3] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported in the literature. The following are detailed methodologies for key synthetic routes.
Wolff-Kishner Reduction of 7,16-Diketodocosanedioate
This method involves the reduction of a diketone precursor.
Methodology: Disodium 7,16-diketodocosanedioate is reacted with triethanolamine, hydrazine hydrate, and potassium hydroxide. A small amount of hydrochloric acid is used to facilitate the reaction, which proceeds via a Wolff-Kishner reduction mechanism to yield this compound.[1][3]
Desulfurization of 2,5-bis(ω-carboyoctyl)thiophene
This approach utilizes a thiophene derivative as the starting material.
Methodology: 2,5-bis(ω-carboyoctyl)thiophene is subjected to desulfurization using Raney nickel as the catalyst. This process removes the sulfur atom from the thiophene ring and reduces the double bonds, resulting in the formation of this compound.[3]
Oxidative Coupling of 10-Undecynoic Acid
This synthesis route involves the coupling of two smaller alkyne molecules.
Methodology: 10-undecynoic acid undergoes oxidative coupling to form docosa-10,12-diynedioic acid. This intermediate is then reduced using a palladium catalyst to saturate the triple bonds, yielding this compound with a reported yield of 90%.[1][3]
Role in Drug Development and Biological Systems
This compound has garnered attention for its potential applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs).[][5][7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The long aliphatic chain of this compound can be utilized as a hydrophobic, non-cleavable linker to conjugate drugs to antibodies.[]
Signaling Pathways and Metabolism
This compound is involved in lipid metabolism, specifically through the ω-oxidation pathway. This metabolic route serves as an alternative to the primary β-oxidation of fatty acids, especially when mitochondrial β-oxidation is impaired.[8]
The following diagram illustrates the ω-oxidation pathway leading to the formation of this compound.
Caption: The ω-oxidation pathway of docosanoic acid to this compound.
Experimental Workflow: Synthesis via Wolff-Kishner Reduction
The logical workflow for the synthesis of this compound via Wolff-Kishner reduction can be visualized as follows.
Caption: Workflow for the synthesis of this compound via Wolff-Kishner reduction.
References
- 1. This compound | 505-56-6 | Benchchem [benchchem.com]
- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 7. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Docosanedioic Acid: A Technical Guide for Researchers
Abstract
Docosanedioic acid (DCdA) is a long-chain α,ω-dicarboxylic acid that is increasingly utilized in pharmaceutical and materials science. Its long aliphatic chain provides unique properties, making it a valuable component in the synthesis of advanced materials and as a linker in drug delivery systems, notably in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A thorough understanding of its solubility in various solvents is critical for its effective application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical framework for solvent selection.
Introduction
This compound (CAS: 505-56-6), with the chemical formula HOOC(CH₂)₂₀COOH, is a C22 linear dicarboxylic acid.[1][2] Its structure, featuring two terminal carboxylic acid groups and a long hydrophobic hydrocarbon chain, imparts an amphiphilic character, though its overall nature is predominantly nonpolar. This structure dictates its solubility, making it generally insoluble in aqueous solutions while showing varying degrees of solubility in organic solvents.[1] In the realm of drug development, DCdA's bifunctional nature allows it to act as a stable, non-cleavable linker, covalently attaching therapeutic payloads to targeting moieties like antibodies.[] The choice of solvent is paramount for achieving desired concentrations, ensuring reaction efficiency, and enabling effective purification of DCdA-containing conjugates.
Solubility of this compound
The solubility of this compound is primarily governed by the principle of "like dissolves like." Due to its long, nonpolar alkyl chain, it exhibits poor solubility in polar solvents like water.[1] Higher solubility is achieved in organic solvents that can effectively solvate the long hydrocarbon chain. Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. The following table summarizes the known qualitative and quantitative solubility information.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |
| Water | H₂O | Protic, Polar | Insoluble | 25 | [1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Sparingly soluble (~1 mg/mL) | Not Specified | [4] |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Aprotic, Polar | Sparingly soluble | Not Specified | [4] |
| Ethanol | C₂H₅OH | Protic, Polar | Soluble (when hot) | Not Specified | [4] |
Factors Influencing Solubility
-
Solvent Polarity: As a predominantly nonpolar molecule, this compound's solubility is expected to be higher in less polar organic solvents. However, the two terminal carboxylic acid groups require a solvent with some capacity for hydrogen bonding to achieve good solvation. This suggests that solvents of intermediate polarity or mixtures of solvents may be particularly effective.
-
Temperature: The dissolution of a solid solute in a solvent is typically an endothermic process. Therefore, the solubility of this compound in most organic solvents is expected to increase significantly with an increase in temperature. This is exemplified by its noted solubility in hot ethanol.[4]
-
pH (in aqueous systems): Although insoluble in neutral water, this compound's solubility in aqueous systems is highly pH-dependent. At pH values above the pKa of its carboxylic acid groups, the molecule will be deprotonated to form a dicarboxylate salt (docosanedioate).[5] These ionic species are significantly more soluble in water than the neutral acid. This property is crucial for certain formulation and purification strategies.
-
Chain Length: In the homologous series of dicarboxylic acids, solubility in a given organic solvent tends to decrease as the carbon chain length increases due to the increasing dominance of the nonpolar alkyl chain.[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.[7][8][9]
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[10][11]
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial (e.g., 20 mg of DCdA in 2 mL of solvent). The presence of undissolved solid is essential to ensure equilibrium is reached.[8]
-
Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[9]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[12]
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean autosampler vial. This step removes any remaining microscopic particles.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.[7] For dicarboxylic acids, which may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization followed by GC-MS can be effective.[10][11]
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its response from the calibration curve. This concentration represents the equilibrium solubility at the specified temperature.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound depends on the intended application, such as chemical synthesis, purification, or formulation. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a suitable solvent for this compound.
Conclusion
This compound is a long-chain dicarboxylic acid with solubility characteristics dominated by its nonpolar aliphatic backbone. It is insoluble in water but exhibits limited to moderate solubility in polar organic solvents, which can be enhanced by heating. The lack of comprehensive quantitative solubility data in the public domain necessitates experimental determination for specific applications. The standardized shake-flask method provides a reliable means of obtaining such data. For researchers and drug development professionals, a systematic approach to solvent selection, considering the required concentration, temperature, and compatibility with downstream processes, is essential for the successful application of this versatile molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 505-56-6 | Benchchem [benchchem.com]
- 5. Docosanedioate | C22H40O4-2 | CID 22173968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
An In-depth Technical Guide on the Physicochemical Properties and Applications of Docosanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanedioic acid, a C22 α,ω-dicarboxylic acid, is a long-chain saturated fatty acid with significant potential in various scientific and therapeutic applications. Its unique bifunctional nature, with carboxyl groups at both ends of a long aliphatic chain, imparts specific physicochemical properties that are being leveraged in the development of advanced materials and novel drug delivery systems. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and an exploration of its application as a non-cleavable linker in antibody-drug conjugates (ADCs).
Physicochemical Properties of this compound
The melting and boiling points of a compound are critical physical constants that provide insights into its purity, molecular structure, and the nature of intermolecular forces. For this compound, these properties are influenced by its long hydrocarbon chain and the presence of two polar carboxylic acid functional groups.
Data Presentation
The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the melting point is often reported as a range, which can be indicative of the presence of impurities or polymorphic forms.
| Property | Value (°C) | Value (K) |
| Melting Point | 126.0 - 131.0 °C | 399.15 - 404.15 K |
| Boiling Point | 527 °C | 800.15 K |
Experimental Protocols for Property Determination
Accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections detail the standard experimental methodologies for these measurements.
Melting Point Determination using the Capillary Method
The capillary method is a widely used technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Reporting: The melting point is reported as the range between these two temperatures.
Boiling Point Determination
Due to the high boiling point of this compound, its determination requires specific laboratory techniques to avoid thermal decomposition. The distillation method under reduced pressure is often employed, and the boiling point at atmospheric pressure is extrapolated. A simplified method for high-boiling liquids is the micro boiling point determination using a Thiele tube.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat-stable liquid (e.g., silicone oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing the heating liquid.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped.
-
Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample at the given atmospheric pressure.
Application in Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this role, it connects a cytotoxic drug to a monoclonal antibody, which targets specific antigens on cancer cells. The long, flexible aliphatic chain of this compound can influence the physicochemical properties of the resulting ADC, such as its solubility and stability.
Experimental Workflow for ADC Synthesis using this compound
The following is a generalized workflow for the conjugation of a drug to an antibody using this compound as a linker. This process typically involves the activation of the carboxylic acid groups followed by amide bond formation with lysine residues on the antibody.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound as a linker.
Detailed Steps in the Experimental Workflow
-
Activation of this compound: One of the carboxylic acid groups of this compound is activated to facilitate amide bond formation. This is commonly achieved by converting it to an N-hydroxysuccinimide (NHS) ester using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). This reaction is typically performed in an anhydrous organic solvent.
-
Coupling to the Drug: The activated this compound is then reacted with the cytotoxic drug, which contains a suitable nucleophilic group (e.g., an amine), to form a drug-linker conjugate. This reaction is also carried out in an appropriate organic solvent.
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, often at a specific pH to ensure the reactivity of the lysine residues.
-
Conjugation to the Antibody: The drug-linker conjugate, with its remaining activated carboxylic acid group, is added to the antibody solution. The activated ester reacts with the ε-amino groups of solvent-accessible lysine residues on the antibody surface, forming stable amide bonds. The reaction conditions (e.g., pH, temperature, and stoichiometry) are carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove any unreacted drug-linker, unconjugated antibody, and other reagents. Common purification techniques include size-exclusion chromatography (SEC) and affinity chromatography.
-
Characterization: The purified ADC is thoroughly characterized to determine its concentration, DAR, aggregation level, and binding affinity to its target antigen. Techniques such as mass spectrometry, hydrophobic interaction chromatography (HIC), and enzyme-linked immunosorbent assay (ELISA) are employed for this purpose.
Conclusion
This compound is a valuable long-chain dicarboxylic acid with well-defined thermal properties. The methodologies for determining its melting and boiling points are standard in organic chemistry and crucial for its quality control. Its application as a non-cleavable linker in the construction of antibody-drug conjugates highlights its importance in the field of targeted cancer therapy. The provided experimental workflow offers a foundational understanding for researchers and drug development professionals interested in utilizing this compound for the synthesis of novel ADCs. Further research into the impact of this linker on ADC properties will continue to expand its utility in the development of next-generation therapeutics.
A Comprehensive Technical Guide to the Spectral Analysis of Docosanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for docosanedioic acid, a long-chain dicarboxylic acid. The information presented herein is essential for researchers and professionals involved in the identification, characterization, and utilization of this compound in various scientific and pharmaceutical applications. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by generalized experimental protocols.
Introduction to this compound
This compound, with the chemical formula HOOC(CH₂)₂₀COOH, is a saturated alpha,omega-dicarboxylic acid. Its long aliphatic chain and terminal carboxylic acid groups define its physicochemical properties and its spectral behavior. Accurate spectral analysis is crucial for confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the carboxylic acid groups and the long methylene chain.
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by a few key signals. Due to the molecule's symmetry, protons in equivalent chemical environments will have the same chemical shift.
| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 2H |
| α-Methylene (-CH₂-COOH) | 2.2 - 2.4 | Triplet | 4H |
| β-Methylene (-CH₂-CH₂-COOH) | 1.5 - 1.7 | Multiplet | 4H |
| Bulk Methylene (-(CH₂)₁₈-) | 1.2 - 1.4 | Multiplet (broad) | 32H |
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within this compound.
| Carbon Type | Typical Chemical Shift (δ) in ppm |
| Carboxylic Acid (-COOH) | 175 - 185 |
| α-Methylene (-CH₂-COOH) | 30 - 35 |
| β-Methylene (-CH₂-CH₂-COOH) | 24 - 26 |
| Bulk Methylene (-(CH₂)₁₈-) | 28 - 30 |
2.3. Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a small amount of methanol-d₄ for solubility) in an NMR tube.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.[1]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay appropriate for quantitative analysis if needed.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the long aliphatic chain.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |
| Alkane | C-H stretch | 2850-2960 | Strong, Sharp |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, Sharp |
| Methylene | C-H bend (scissoring) | ~1470 | Medium |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Medium, Broad |
3.1. Experimental Protocol for FTIR Spectroscopy
A common method for acquiring the IR spectrum of solid this compound is as follows:
-
Sample Preparation (Mull Technique): A small amount of the solid sample is ground with a mulling agent (e.g., Nujol - mineral oil) to create a fine paste. This paste is then pressed between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the mulling agent and salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule. The positions and shapes of these bands are used to identify the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, a common technique is Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to increase volatility.
4.1. Mass Spectral Data
The mass spectrum of this compound (or its derivatized form) will show a molecular ion peak (or a related ion) and a series of fragment ions. Publicly available data from the NIST Mass Spectrometry Data Center for this compound (NIST Number: 156090) indicates prominent peaks at m/z values of 55, 98, and 41.[3] A detailed fragmentation pattern would be extensive, but key fragmentation pathways for long-chain dicarboxylic acids include:
-
Loss of water (-18 Da) from the molecular ion.
-
Loss of a carboxyl group (-45 Da) .
-
Alpha-cleavage adjacent to the carbonyl group.
-
Cleavage along the aliphatic chain , leading to a series of hydrocarbon fragments separated by 14 Da (-CH₂-).
| Ion Type | Expected m/z | Significance |
| Molecular Ion [M]⁺ | 370.3 | Molecular Weight |
| [M-H₂O]⁺ | 352.3 | Loss of water |
| [M-COOH]⁺ | 325.3 | Loss of a carboxyl group |
| Aliphatic Fragments | Various | Characteristic of a long alkyl chain |
4.2. Experimental Protocol for Mass Spectrometry (GC-MS)
A generalized protocol for the GC-MS analysis of a dicarboxylic acid is as follows:
-
Derivatization: To increase volatility for GC analysis, the carboxylic acid groups are often converted to esters (e.g., methyl or trimethylsilyl esters). This can be achieved by reacting the acid with a suitable derivatizing agent.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.
-
Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separation is based on the boiling points and interactions of the components with the stationary phase.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact - EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound based on its molecular ion and fragmentation pattern, often with the aid of a spectral library.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like this compound.
Caption: Logical workflow for the spectral analysis of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy identifies the key carboxylic acid and alkane functional groups, and mass spectrometry determines the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques are indispensable for verifying the identity and purity of this compound in research and development settings.
References
The Enigmatic Role of Docosanedioic Acid: A Technical Guide to its Metabolism and Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosanedioic acid, a 22-carbon α,ω-dicarboxylic acid, is an endogenous metabolite derived from the omega-oxidation of docosanoic acid. While its metabolic pathway of formation is established, its specific biological roles and relevance in health and disease remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its metabolic pathways, and outlines experimental approaches to explore its yet-to-be-discovered biological functions. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid metabolism and its potential therapeutic applications.
Introduction
Very long-chain fatty acids (VLCFAs) and their metabolites are increasingly recognized for their diverse biological activities. This compound (HOOC(CH₂)₂₀COOH) is a dicarboxylic acid that emerges from an alternative metabolic route for docosanoic acid (C22:0), a saturated VLCFA. While dicarboxylic acids of shorter chain lengths have been implicated in various physiological and pathological processes, the biological significance of very long-chain dicarboxylic acids like this compound is poorly understood. This document synthesizes the available information on its metabolic fate and provides a framework for future research into its potential roles as a signaling molecule or biomarker.
Metabolic Pathways of this compound
The primary pathway for the formation of this compound is through the ω-oxidation of docosanoic acid. This process occurs predominantly in the endoplasmic reticulum of liver and kidney cells and serves as an alternative to the peroxisomal β-oxidation of VLCFAs.
The ω-oxidation pathway involves a series of enzymatic reactions:
-
ω-Hydroxylation: The terminal methyl group of docosanoic acid is hydroxylated to form 22-hydroxydocosanoic acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes belonging to the CYP4F subfamily, specifically CYP4F2 and CYP4F3B in humans.[1]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 22-oxodocosanoic acid. This reaction is catalyzed by alcohol dehydrogenases.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This step is carried out by aldehyde dehydrogenases.
Once formed, this compound can be further metabolized, likely through peroxisomal β-oxidation from either end of the molecule. This process would lead to the generation of shorter-chain dicarboxylic acids.
Quantitative Data
Quantitative data on this compound is scarce. The primary available data pertains to the enzyme kinetics of the initial step of its synthesis.
Table 1: Enzyme Kinetic Parameters for the ω-Hydroxylation of Very Long-Chain Fatty Acids by Human CYP4F2 and CYP4F3B [1]
| Enzyme | Substrate | Km (µM) | Vmax (pmol·min⁻¹·pmol P450⁻¹) |
| CYP4F2 | Docosanoic acid (C22:0) | 0.5 | 1.6 |
| Tetracosanoic acid (C24:0) | 1.1 | 1.6 | |
| Hexacosanoic acid (C26:0) | 1.9 | 0.9 | |
| CYP4F3B | Docosanoic acid (C22:0) | 1.6 | 5.0 |
| Tetracosanoic acid (C24:0) | 3.8 | 9.8 | |
| Hexacosanoic acid (C26:0) | 1.3 | 2.1 |
Data from Sanders et al. (2006).[1]
To date, there is no publicly available data on the endogenous concentrations of this compound in human or animal tissues and biofluids.
Biological Role and Signaling Pathways
The biological role of this compound is currently unknown. Unlike other fatty acid metabolites, there are no published studies directly investigating its function as a signaling molecule, its interaction with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), or its effects on gene expression and cellular processes.
While many long-chain fatty acids and their derivatives are known to be ligands for PPARs, which are key regulators of lipid metabolism and inflammation, it remains to be determined if this compound shares these properties.
Experimental Protocols
To elucidate the biological role of this compound, a series of well-defined experimental protocols are required. Below are detailed methodologies for key experiments.
Quantification of this compound in Biological Samples
Objective: To accurately measure the concentration of this compound in plasma, tissues, and cell culture media.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Internal Standard: A deuterated internal standard of this compound (e.g., this compound-d₄) is crucial for accurate quantification. This can be synthesized by chemical methods.
-
Sample Preparation:
-
Liquid-Liquid Extraction: Acidify the biological sample (e.g., plasma) with a strong acid (e.g., HCl). Extract the lipids with an organic solvent mixture such as hexane:isopropanol (3:2, v/v).
-
Saponification (for total fatty acid analysis): To measure both free and esterified this compound, the lipid extract can be saponified using a methanolic KOH solution.
-
-
Derivatization: The carboxyl groups of dicarboxylic acids are non-volatile. Therefore, derivatization is necessary for GC analysis. A common method is esterification to form methyl esters using BF₃-methanol or diazomethane.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the fatty acid methyl esters.
-
Injection: Use a splitless injection mode to enhance sensitivity.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the this compound methyl ester and its deuterated internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to calculate the concentration in the unknown samples.
Cell-Based Assays to Determine Biological Activity
Objective: To investigate the potential biological effects of this compound on cultured cells.
Methodology: Cell Viability, Anti-inflammatory, and PPAR Activation Assays
-
Cell Culture: Use relevant cell lines such as human hepatocytes (e.g., HepG2), macrophages (e.g., THP-1), or adipocytes.
-
Cell Viability Assay (MTT or MTS Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Add MTT or MTS reagent and incubate.
-
Measure the absorbance to determine cell viability. This is crucial to identify non-toxic concentrations for subsequent assays.
-
-
Anti-inflammatory Assay:
-
Differentiate THP-1 monocytes into macrophages.
-
Pre-treat macrophages with various concentrations of this compound.
-
Stimulate inflammation with lipopolysaccharide (LPS).
-
Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
-
PPARγ Activation Reporter Assay:
-
Use a cell line that is transiently or stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Treat the cells with this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Measure luciferase activity to determine the extent of PPARγ activation.
-
Future Directions and Conclusion
The study of this compound is in its infancy. The lack of data on its endogenous levels and biological functions presents a significant research gap and an opportunity for novel discoveries. Future research should focus on:
-
Establishing Endogenous Concentrations: Measuring the levels of this compound in various tissues and in circulation in both healthy individuals and in the context of metabolic diseases.
-
Investigating Receptor Interactions: Directly assessing the binding and activation of nuclear receptors, particularly PPARs, by this compound.
-
Transcriptomic and Proteomic Analyses: Identifying changes in gene and protein expression in response to this compound treatment to uncover its downstream cellular effects.
-
In Vivo Studies: Utilizing animal models to investigate the physiological and pathological effects of altered this compound levels.
References
Docosanedioic Acid: A Technical Guide for Drug Development
An In-depth Review of the Synthesis, Properties, and Application of Docosanedioic Acid as a Non-Cleavable Linker in Advanced Drug Conjugates.
Introduction
This compound, a C22 α,ω-dicarboxylic acid, is emerging as a valuable component in the field of drug development, particularly in the design of sophisticated therapeutic conjugates. Its long, linear aliphatic chain provides a unique scaffold for the creation of non-cleavable linkers used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide offers a comprehensive overview of the key literature, synthesis, physicochemical properties, and biological relevance of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white solid with a molecular formula of C22H42O4 and a molecular weight of 370.57 g/mol .[1] Its long hydrocarbon chain renders it insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Key physicochemical data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C22H42O4 | [1] |
| Molecular Weight | 370.57 g/mol | [1] |
| Melting Point | 119-125 °C | |
| Appearance | White solid | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported in the literature. One common method involves the Wolff-Kishner reduction of a diketodocosanedioate precursor.[2] Alternative approaches include the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene with Raney nickel and the oxidative coupling of 10-undecynoic acid followed by reduction.[2] A detailed, classic laboratory-scale synthesis protocol is described in Organic Syntheses.[3]
Application in Drug Conjugates
The primary application of this compound in modern drug development is as a non-cleavable linker in ADCs and PROTACs.[] In this context, its long aliphatic chain acts as a spacer between the targeting moiety (e.g., an antibody) and the therapeutic payload (e.g., a cytotoxic agent or a small molecule for targeted protein degradation).
Role as a Non-Cleavable Linker
Non-cleavable linkers, such as those derived from this compound, are designed to be stable in systemic circulation.[5][6][7] The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody component within the lysosome of the target cell.[6] This mechanism can offer a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[6] The hydrophobic nature of the long alkyl chain in this compound-based linkers can influence the overall physicochemical properties of the resulting ADC, which needs to be considered during development and characterization.[8][9][10]
Experimental Protocols
While specific, detailed protocols for the use of this compound as a linker in published primary literature are scarce, a general workflow can be outlined based on standard bioconjugation techniques.
Activation and Conjugation of Dicarboxylic Acid Linkers
The carboxylic acid groups of this compound must be activated to react with functional groups on the antibody or payload, typically primary amines (e.g., lysine residues). A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.
Protocol for NHS Ester Activation and Conjugation:
-
Activation of this compound:
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in stoichiometric amounts.
-
Allow the reaction to proceed at room temperature for several hours to form the di-NHS ester of this compound.
-
The activated linker can be purified by crystallization or chromatography.
-
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Add the activated this compound linker (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
-
Purification of the ADC:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
Biological Relevance and Metabolism
This compound is a very long-chain dicarboxylic acid that can be formed endogenously through the ω-oxidation of docosanoic acid (behenic acid).[] This metabolic pathway serves as an alternative to the primary β-oxidation of fatty acids.[11]
The Omega-Oxidation Pathway
The ω-oxidation of fatty acids occurs in the smooth endoplasmic reticulum of the liver and kidneys.[11] It involves a series of enzymatic reactions:
-
Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 enzyme to form a ω-hydroxy fatty acid.
-
Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of the α,ω-dicarboxylic acid.
Once formed, this compound can be further metabolized via peroxisomal β-oxidation, leading to chain-shortened dicarboxylic acids.[11]
Signaling Pathways and Biological Activity
Currently, there is a lack of published literature detailing any direct modulatory effects of this compound on specific cellular signaling pathways. Its biological significance is primarily understood in the context of fatty acid metabolism. Some studies have investigated the biological activities of other long-chain dicarboxylic acids, but data for this compound remains limited.[11]
Visualizations
Experimental Workflow for ADC Synthesis
References
- 1. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Purifying Synthetic Docosanedioic Acid: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methods for the purification of synthetic docosanedioic acid, a long-chain dicarboxylic acid with applications in organic synthesis and as a starting material for various commercial products. The following protocols and data are intended to guide researchers in obtaining high-purity this compound for their specific applications.
Introduction
This compound (HOOC(CH₂)₂₀COOH) is a C22 alpha,omega-dicarboxylic acid.[1] Its synthesis can result in impurities that may interfere with subsequent reactions or applications. Therefore, effective purification is a critical step to ensure the desired quality and reactivity of the compound. The primary methods for the purification of solid organic compounds like this compound are recrystallization and melt crystallization.
Purification Methods
Several techniques can be employed to purify synthetic this compound. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.
Recrystallization
Recrystallization is a widely used and effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.
General Principle: The crude solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
Solvent Selection: The ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
-
Not react with the compound.
-
Dissolve the impurities well even at low temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point below the melting point of the compound.
For this compound, suitable solvents include 2-methoxyethanol and methyl ethyl ketone.[2]
Melt Crystallization
Melt crystallization is a purification technique that does not require the use of a solvent.[3] It is based on the difference between the melting point of the pure compound and the melting point of the mixture of the compound and its impurities.
General Principle: The crude solid is melted and then slowly cooled to a temperature just below its melting point. The pure compound crystallizes out, while the impurities are concentrated in the remaining molten phase (mother liquor).[3] This process can be carried out in stages to achieve higher purity.
Experimental Protocols
Protocol 1: Recrystallization from 2-Methoxyethanol
This protocol is adapted from a literature procedure for the purification of this compound.[2]
Materials:
-
Crude this compound
-
2-Methoxyethanol
-
95% Ethanol
-
Erlenmeyer flask
-
Heated funnel with fluted filter paper
-
Büchner funnel and filter flask
-
Mechanical stirrer
-
Ice bath
Procedure:
-
Dissolve the moist, crude this compound in approximately 700 ml of hot 2-methoxyethanol in an Erlenmeyer flask.
-
Filter the hot solution through a fluted filter paper placed in a heated funnel to remove any insoluble impurities.
-
Allow the filtrate to cool gradually to 0–5 °C in an ice bath to induce crystallization.
-
Collect the crystallized this compound by vacuum filtration using a Büchner funnel. Press the filter cake as dry as possible.
-
Suspend the filter cake in 500 ml of 95% ethanol with mechanical stirring.
-
Collect the purified acid again on a Büchner funnel, wash with a small amount of 95% ethanol, and air dry.
Protocol 2: Recrystallization from Methyl Ethyl Ketone
This is an alternative recrystallization procedure that some may find more convenient.[2]
Materials:
-
Crude this compound
-
Methyl ethyl ketone (MEK)
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolve the moist, crude this compound in approximately 1 liter of methyl ethyl ketone in an Erlenmeyer flask and heat the solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methyl ethyl ketone.
-
Air dry the purified this compound.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of this compound using the recrystallization method described in the literature.
| Purification Method | Solvent | Starting Material | Product Weight | Yield | Melting Point (°C) | Neutralization Equivalent |
| Recrystallization | 2-Methoxyethanol | Crude this compound | 112 g | 61% | 126–127 | 185–187 |
Data extracted from Organic Syntheses Procedure.[2]
Visualizations
General Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of synthetic this compound by recrystallization.
Caption: General workflow for the purification of this compound via recrystallization.
Conclusion
Recrystallization is a robust and effective method for the purification of synthetic this compound, yielding a product with high purity suitable for various research and development applications. The choice of solvent can be adapted based on convenience and desired outcomes. The provided protocols offer a starting point for researchers to optimize the purification of this valuable long-chain dicarboxylic acid.
References
Quantitative Analysis of Docosanedioic Acid: A Detailed Overview of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of docosanedioic acid, a C22 α,ω-dicarboxylic acid. The analytical techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methodologies are crucial for researchers in various fields, including metabolic research, drug development, and industrial applications where this compound is utilized.
Introduction to this compound Analysis
This compound is a very-long-chain dicarboxylic acid with the linear formula HOOC(CH₂)₂₀COOH. Its quantification in various matrices, particularly biological samples, presents analytical challenges due to its low volatility and the need for sensitive detection methods. The choice of analytical technique often depends on the sample matrix, the required sensitivity, and the available instrumentation.
The primary methods for the quantification of this compound are GC-MS and LC-MS/MS. GC-MS typically requires a derivatization step to increase the volatility of the analyte, while LC-MS/MS can often analyze the compound directly or with derivatization to enhance ionization efficiency.
Metabolic Pathway of this compound
This compound is formed in vivo through the omega (ω)-oxidation of docosanoic acid, a very-long-chain fatty acid. This metabolic process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative pathway to the more common beta-oxidation, especially when beta-oxidation is impaired.
The initial and rate-limiting step is the hydroxylation of the terminal methyl group of docosanoic acid, catalyzed by cytochrome P450 enzymes belonging to the CYP4A and CYP4F subfamilies. The resulting ω-hydroxy fatty acid is then further oxidized to an aldehyde and subsequently to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of fatty acids and their derivatives. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxyl groups into more volatile esters. The most common derivatization methods are silylation and esterification.
This protocol is a synthesis of established methods for the analysis of very-long-chain fatty acids and dicarboxylic acids.
1. Sample Preparation and Extraction:
-
For Biological Fluids (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled C22 dicarboxylic acid).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
For Tissues:
-
Homogenize a known weight of tissue in a suitable solvent.
-
Add an internal standard.
-
Perform a Folch extraction or a similar lipid extraction method.
-
Dry the lipid extract.
-
2. Saponification/Hydrolysis:
-
To the dried lipid extract, add a solution of potassium hydroxide in methanol (e.g., 0.5 M).
-
Heat the mixture at 60-80°C for 1-2 hours to hydrolyze any esters and release the free dicarboxylic acids.
-
Cool the mixture and acidify with hydrochloric acid to protonate the carboxyl groups.
-
Extract the free fatty acids and dicarboxylic acids with a non-polar solvent like hexane or diethyl ether.
-
Pool the organic extracts and dry under nitrogen.
3. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Add a solvent like acetonitrile or pyridine.
-
Heat the mixture at 60-75°C for 30-60 minutes to form the trimethylsilyl (TMS) esters.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
4. GC-MS Instrumental Parameters (Typical):
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 300-320°C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the this compound-TMS derivative.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150-180°C.
-
5. Quantification:
-
Create a calibration curve using standards of this compound and the internal standard, subjected to the same derivatization procedure.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following table summarizes typical performance characteristics for the GC-MS analysis of long-chain dicarboxylic acids. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, although it can be employed to improve ionization efficiency. This technique is particularly well-suited for complex biological matrices.
This protocol is based on general methods for dicarboxylic acid analysis in biological fluids.
1. Sample Preparation:
-
For Biological Fluids (Plasma/Serum):
-
To 50-100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled C22 dicarboxylic acid).
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically 3-4 volumes).
-
Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or further purified using Solid-Phase Extraction (SPE).
-
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interferences.
-
Elute the dicarboxylic acids with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
2. LC-MS/MS Instrumental Parameters (Typical):
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: 30-50°C.
-
-
Tandem Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the standards. For this compound (M.W. 370.57), the precursor ion [M-H]⁻ would be m/z 369.6. Product ions would be determined through fragmentation experiments.
-
3. Quantification:
-
Prepare a calibration curve using standards of this compound and the internal standard.
-
Quantify this compound in the samples based on the peak area ratios of the analyte to the internal standard, plotted against the calibration curve.
The following table provides representative performance characteristics for the LC-MS/MS analysis of long-chain dicarboxylic acids.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 15 ng/mL |
| Linear Range | 0.5 - 5000 ng/mL |
| Recovery | 90 - 115% |
| Precision (RSD%) | < 10% |
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. GC-MS is a reliable and well-established technique, but the mandatory derivatization step adds to the sample preparation time. LC-MS/MS offers higher sensitivity and can often be performed with simpler sample preparation, making it suitable for high-throughput analysis. Both methods, when properly validated, can provide accurate and precise quantification of this compound in a variety of sample matrices. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field.
Application Notes and Protocols: Docosanedioic Acid as a Non-Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, are known for their high plasma stability, which can lead to an improved therapeutic window.[1][2][3][4]
Docosanedioic acid, a long-chain C22 α,ω-dicarboxylic acid, presents an attractive option as a non-cleavable linker scaffold. Its long, flexible alkyl chain can provide spatial separation between the antibody and the cytotoxic drug, potentially mitigating steric hindrance and improving drug accessibility. Furthermore, its hydrophilic character at physiological pH can help to counterbalance the hydrophobicity of many cytotoxic payloads, which is crucial for preventing aggregation and improving the pharmacokinetic profile of the resulting ADC.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound as a non-cleavable linker in ADCs, including detailed protocols for its activation, conjugation to a cytotoxic drug and an antibody, and subsequent characterization and in vitro evaluation.
Advantages of this compound as an ADC Linker
-
Enhanced Stability: As a non-cleavable linker, this compound is designed to remain intact in the systemic circulation, minimizing premature drug release and associated off-target toxicity.[1][2][3][4]
-
Hydrophilicity: The two carboxylic acid groups, which are ionized at physiological pH, contribute to the overall hydrophilicity of the linker-drug conjugate, potentially improving solubility and reducing aggregation of the ADC.[5][6]
-
Spatial Separation: The long C22 alkyl chain provides significant distance between the bulky antibody and the cytotoxic payload. This separation may be beneficial for maintaining the binding affinity of the antibody and for facilitating the interaction of the released payload with its intracellular target.[7]
-
Biocompatibility: As a naturally occurring fatty acid, this compound is expected to be biocompatible and have a favorable safety profile.[8]
Application Data
While specific data for ADCs utilizing a this compound linker is not extensively published, the following tables present representative data that could be expected based on the properties of long-chain, non-cleavable linkers. These values are for illustrative purposes and would need to be determined empirically for a specific ADC construct.
Table 1: Representative Physicochemical Characteristics of a Trastuzumab-Docosanedioic Acid-MMAE Conjugate
| Parameter | Representative Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, UV-Vis Spectroscopy |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering (DLS) |
Table 2: Representative In Vitro Stability and Efficacy Data
| Parameter | Representative Value | Cell Line | Assay |
| Plasma Stability (% Intact ADC after 7 days) | >90% | Human Plasma | ELISA, LC-MS |
| IC50 (Antigen-Positive) | 1.5 nM | SK-BR-3 (HER2+++) | MTT Assay |
| IC50 (Antigen-Negative) | >1 µM | MDA-MB-231 (HER2-) | MTT Assay |
| Bystander Effect | Low | Co-culture Assay | Fluorescence Microscopy |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of an ADC using a this compound linker. A common strategy involves the activation of one of the carboxylic acid groups of this compound to react with an amine-containing cytotoxic drug, followed by the activation of the second carboxylic acid for conjugation to lysine residues on the antibody.
Protocol 1: Synthesis of this compound Mono-N-hydroxysuccinimide (NHS) Ester
This protocol describes the selective activation of one carboxylic acid group of this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, for EDC)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) and DIPEA (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the this compound mono-NHS ester.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: Conjugation of this compound Mono-NHS Ester to an Amine-Containing Drug (e.g., Monomethyl Auristatin E - MMAE)
Materials:
-
This compound mono-NHS ester
-
Monomethyl Auristatin E (MMAE) or other amine-containing cytotoxic drug
-
Anhydrous DMF
-
DIPEA
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the this compound mono-NHS ester (1.2 equivalents) in anhydrous DMF.
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add the MMAE solution to the this compound mono-NHS ester solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the this compound-MMAE conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize by Mass Spectrometry.
Protocol 3: Activation and Conjugation of this compound-MMAE to an Antibody
This protocol describes the activation of the remaining carboxylic acid on the linker-drug construct and its conjugation to lysine residues on a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
This compound-MMAE conjugate
-
NHS and EDC (or DCC)
-
Anhydrous DMF
-
Trastuzumab (or other monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
-
PD-10 desalting columns or tangential flow filtration (TFF) system for purification
-
UV-Vis Spectrophotometer
-
HIC-HPLC system
Procedure:
Part A: Activation of this compound-MMAE
-
Dissolve the this compound-MMAE conjugate (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours to form the NHS ester. This activated linker-drug is typically used immediately in the next step.
Part B: Conjugation to the Antibody
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer (pH 8.5).
-
Add the freshly prepared activated this compound-MMAE-NHS ester solution dropwise to the antibody solution with gentle stirring. A typical molar excess of the linker-drug to the antibody is 5-10 fold, but this should be optimized.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC from unreacted linker-drug and other small molecules using a PD-10 desalting column or TFF, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
Protocol 4: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and solve simultaneous equations to determine the average DAR.[5][9]
-
-
Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) to elute the different drug-loaded species.
-
The peaks corresponding to different DAR values (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.[9][10][]
-
B. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC)-HPLC:
-
Inject the ADC onto an SEC column to separate the monomeric ADC from aggregates and fragments.
-
Determine the percentage of monomer, aggregates, and fragments by integrating the peak areas.
-
C. Mass Spectrometry
-
Intact Mass Analysis:
Protocol 5: In Vitro Cell Viability Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the antibody solutions.
-
Incubate the plates for 72-120 hours at 37 °C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution and read the absorbance at the appropriate wavelength.
-
Plot the cell viability against the antibody concentration and determine the IC50 value using a suitable software.[1][2][16][17][18]
Protocol 6: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in human plasma.
Materials:
-
Purified ADC
-
Human plasma
-
ELISA plates
-
Capture and detection antibodies for ELISA
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at 37 °C for a specified period (e.g., up to 7 days).
-
At various time points, take aliquots of the plasma-ADC mixture.
-
ELISA: Use a sandwich ELISA to quantify the amount of intact ADC remaining. One antibody can capture the monoclonal antibody portion of the ADC, and the other can be specific for the drug, allowing for the detection of the conjugated drug.
-
LC-MS: Precipitate the plasma proteins and analyze the supernatant by LC-MS to quantify the amount of released linker-drug or free drug.[6][19][20][21][22]
Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Conjugation pathway for this compound linker.
Caption: Workflow for DAR determination by HIC-HPLC.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. njbio.com [njbio.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
Applications of Docosanedioic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosanedioic acid, a C22 linear dicarboxylic acid with the formula HOOC(CH₂)₂₀COOH, presents significant potential as a monomer in polymer chemistry.[1][2] Its long aliphatic chain can impart unique properties to polymers, such as hydrophobicity, flexibility, and potentially enhanced biodegradability. These characteristics make it an attractive building block for a variety of polymers, including polyamides, polyesters, and polyurethanes, with potential applications in high-performance materials and biomedical devices. This document provides an overview of the potential applications of this compound in polymer chemistry, along with generalized experimental protocols for the synthesis of polymers based on this long-chain dicarboxylic acid.
Applications in Polymer Synthesis
The bifunctional nature of this compound, with carboxylic acid groups at both ends of its long aliphatic chain, allows it to undergo condensation polymerization with various co-monomers to form high molecular weight polymers.
Polyamides
The reaction of this compound with diamines leads to the formation of polyamides. The long methylene chain from this compound can result in polyamides with lower melting points and increased flexibility compared to those synthesized from shorter-chain dicarboxylic acids.[3] These materials could be suitable for applications requiring high toughness and good processability.
Polyesters
This compound can be reacted with diols to produce polyesters.[4] The resulting polyesters are expected to be highly crystalline and potentially biodegradable, making them candidates for applications in packaging, fibers, and biomedical implants.[5] The hydrophobic nature of the long aliphatic chain can also enhance the material's resistance to hydrolysis.
Polyurethanes
In the synthesis of polyurethanes, this compound can be used to create polyester polyols, which then react with diisocyanates.[6] The incorporation of this compound can influence the soft segment properties of the resulting polyurethane, potentially leading to materials with tailored mechanical properties and thermal stability.
Quantitative Data
Specific quantitative data for polymers derived exclusively from this compound is limited in publicly available literature. However, data from polymers synthesized from similar long-chain dicarboxylic acids, such as dodecanedioic acid (DDDA), can provide valuable insights into the expected properties.
| Property | Polyamide (Nylon 6,12 from DDDA) | Polyester (Poly(butylene dodecanedioate)) | Polyurethane (from DDDA-based polyol) |
| Thermal Properties | |||
| Melting Temperature (°C) | 130 - 140 | ~75 | Variable |
| Glass Transition Temp. (°C) | 40 - 50 | ~ -30 | Variable |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 40 - 60 | 20 - 30 | 20 - 50 |
| Elongation at Break (%) | 100 - 300 | 300 - 500 | 300 - 800 |
Note: The properties of polymers derived from this compound are expected to show similar trends, with potentially lower melting points and increased flexibility due to the longer aliphatic chain compared to their DDDA-based counterparts.
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides, polyesters, and polyurethanes using a long-chain dicarboxylic acid like this compound. Researchers should optimize these protocols based on their specific co-monomers and desired polymer characteristics.
Synthesis of Polyamides
This protocol describes the melt polycondensation of this compound with a diamine.
Materials:
-
This compound
-
Hexamethylenediamine (or other suitable diamine)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Equimolar amounts of this compound and the diamine are charged into the reaction vessel.
-
The vessel is purged with nitrogen to remove any oxygen.
-
The temperature is gradually raised to melt the monomers and initiate the polymerization, typically in the range of 180-220°C.
-
The reaction is allowed to proceed under a nitrogen atmosphere for 2-4 hours to form a low molecular weight prepolymer.
-
To drive the reaction to completion and increase the molecular weight, a high vacuum is applied for an additional 2-4 hours to remove the water formed as a byproduct.
-
The resulting molten polymer is then extruded, cooled, and pelletized.
Synthesis of Polyesters
This protocol outlines the two-stage melt polycondensation for synthesizing polyesters from this compound and a diol.[4]
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., titanium(IV) butoxide)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
This compound and an excess of the diol (e.g., 1.2:1 molar ratio) are added to the reaction vessel along with the catalyst.
-
The mixture is heated under a nitrogen flow to 160-180°C for 2-3 hours to carry out the esterification reaction, with the removal of water.
-
The temperature is then raised to 220-240°C, and a high vacuum is applied to facilitate the polycondensation and removal of the excess diol.
-
The reaction is continued for 3-5 hours until the desired viscosity is reached.
-
The polyester is then discharged from the reactor and processed.
Synthesis of Polyurethanes (via Polyester Polyol)
This protocol describes a two-step process for polyurethane synthesis, starting with the formation of a polyester polyol from this compound.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (e.g., dimethylformamide - DMF)
-
Nitrogen gas supply
Procedure: Step 1: Synthesis of Polyester Polyol
-
A molar excess of the diol is reacted with this compound at 160-180°C under nitrogen to form a hydroxyl-terminated polyester prepolymer.
-
The reaction is continued until the desired acid value is reached.
Step 2: Polyurethane Synthesis
-
The polyester polyol is dissolved in a dry solvent in a reaction vessel under a nitrogen atmosphere.
-
The diisocyanate is added, and the mixture is heated to 60-80°C to form the prepolymer.
-
The chain extender is then added to the prepolymer solution, and the reaction is continued until the desired molecular weight is achieved.
-
The resulting polyurethane solution can be cast into films or used for other applications.
Biomedical Applications
While specific biomedical applications of polymers derived from this compound are not yet well-documented, the inherent properties of long-chain aliphatic dicarboxylic acids suggest potential in several areas. The biodegradability of polyesters and some polyurethanes makes them suitable for use in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[7][8][9] The hydrophobic nature imparted by the long C22 chain could be advantageous for controlling the release of hydrophobic drugs. Further research is needed to explore the biocompatibility and degradation kinetics of this compound-based polymers for these applications. At present, there are no known signaling pathways directly associated with this compound-based polymers.
Conclusion
This compound is a promising, yet underexplored, monomer for the synthesis of a new generation of polymers. Its long aliphatic chain is expected to confer desirable properties such as flexibility, hydrophobicity, and potential biodegradability to polyamides, polyesters, and polyurethanes. The provided generalized protocols offer a starting point for researchers to investigate the synthesis and characterization of these novel materials. Further studies are warranted to fully elucidate the structure-property relationships and to explore the potential of this compound-based polymers in various fields, including advanced materials and biomedical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New Method for the Synthesis of Polyamides - ChemistryViews [chemistryviews.org]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. josorge.com [josorge.com]
- 8. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Docosanedioic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of docosanedioic acid for use in cell culture experiments. This compound is a long-chain dicarboxylic acid with poor solubility in aqueous solutions, necessitating specific preparation methods for biological studies.
Introduction
This compound (HOOC(CH₂)₂₀COOH) is a saturated dicarboxylic acid.[1][2] Due to its hydrophobic nature, it is practically insoluble in water, presenting a challenge for its application in aqueous cell culture media.[1] Proper solubilization is critical to ensure accurate and reproducible experimental results. The following protocols offer two effective methods for preparing this compound solutions for cell culture applications. It is also noted for its use as a chemical linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Dissolution Protocols
Two primary methods are recommended for dissolving this compound for cell culture use: an organic solvent-based method and an alkaline solution-based method. It is crucial to perform these procedures under sterile conditions, typically in a laminar flow hood.
Method 1: Organic Solvent (DMSO) Based Dissolution
This protocol utilizes dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture medium.
Experimental Protocol:
-
Prepare a 100 mM Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture grade DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution vigorously and gently warm it at 37°C to aid dissolution. Ensure the solution is clear before proceeding.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation upon final dilution, an intermediate dilution step using pre-warmed (37°C) complete cell culture medium containing at least 10% Fetal Bovine Serum (FBS) is recommended.
-
Dilute the 100 mM stock solution 1:10 in the pre-warmed medium to obtain a 10 mM intermediate solution. The serum proteins will help to keep the this compound in solution.
-
-
Prepare the Final Working Solution:
-
Add the 10 mM intermediate solution (or the 100 mM stock solution directly) to the pre-warmed cell culture medium to reach the desired final concentration.
-
It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[3]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Method 2: Alkaline Solution (NaOH) Based Dissolution
This method involves the saponification of the dicarboxylic acid with sodium hydroxide (NaOH) to form a more water-soluble sodium salt.[3][4]
Experimental Protocol:
-
Prepare a 100 mM Stock Solution:
-
Dissolve this compound in a sterile 0.1 M NaOH solution to a final concentration of 100 mM.
-
Heat the solution at 70°C in a water bath with intermittent vortexing until the solid is completely dissolved and the solution is clear.[4][5] This process forms the disodium salt of this compound.
-
Allow the solution to cool to room temperature.
-
-
Complexation with Bovine Serum Albumin (BSA) (Recommended):
-
For many applications, it is beneficial to complex the fatty acid with a carrier protein.[6]
-
Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium (e.g., a 10% BSA solution).
-
Warm the BSA solution to 37°C.
-
Slowly add the 100 mM this compound sodium salt solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 5:1 fatty acid to BSA).[6]
-
Incubate the mixture at 37°C for at least one hour to allow for complexation.
-
-
Prepare the Final Working Solution:
-
Add the this compound-BSA complex to your complete cell culture medium to achieve the final desired concentration.
-
A vehicle control containing the NaOH and BSA solution should be included in your experiments.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution protocols.
| Parameter | Method 1 (DMSO) | Method 2 (NaOH) |
| Stock Solution Concentration | 100 mM | 100 mM |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | 0.1 M Sodium Hydroxide (NaOH) |
| Heating Temperature | 37°C (Gentle Warming) | 70°C |
| Final Solvent Concentration | < 0.5% (ideally ≤ 0.1%) | Dependent on final dilution |
| Carrier Protein | Fetal Bovine Serum (FBS) | Fatty Acid-Free Bovine Serum Albumin (BSA) |
Visualized Experimental Workflow and Logical Relationships
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound.
Role of this compound in Drug Development
As specific signaling pathways for this compound are not well-documented, the following diagram illustrates its established role as a linker in advanced therapeutic modalities.
Caption: Role of this compound as a chemical linker.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Docosanedioic Acid: A Versatile Starting Material for Organic Synthesis
Introduction
Docosanedioic acid, a long-chain aliphatic dicarboxylic acid with the formula HOOC(CH₂)₂₀COOH, serves as a valuable and versatile starting material in organic synthesis.[1][2] Its linear C22 backbone and terminal carboxylic acid functionalities allow for a wide range of chemical transformations, making it a key building block for the synthesis of diverse and high-value molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors. Applications of this compound span from the production of polymers and lubricants to the synthesis of bioactive compounds and components for advanced drug delivery systems.
Synthesis of 1,22-Docosanediol: A Precursor for Antifungal Agents and Ultrasound Contrast Agents
The reduction of this compound to 1,22-docosanediol is a fundamental transformation that unlocks its potential in the synthesis of biologically active molecules and medical imaging agents. 1,22-docosanediol is a known antifungal agent and a precursor to phosphocholine derivatives with antifungal activity.[1] It is also a key component in the production of ultrasound contrast agents.[1] The reduction is efficiently carried out using a borane tetrahydrofuran complex.
Experimental Protocol: Reduction of this compound to 1,22-Docosanediol
This protocol is based on the general procedure for the reduction of dicarboxylic acids with borane-THF complex.
-
Materials:
-
This compound
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane tetrahydrofuran complex (a slight excess, typically 2.2-2.5 eq per carboxylic acid group) to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Slowly add 1 M HCl to the mixture and stir for 30 minutes.
-
Remove the THF by rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,22-docosanediol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1,22-docosanediol as a fluffy white solid.[1]
-
-
Expected Yield and Characterization:
-
High yields (typically >90%) are expected for this reduction.
-
The product can be characterized by its melting point and spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm the disappearance of the carboxylic acid protons and carbonyl carbons and the appearance of signals corresponding to the hydroxymethylene groups.
-
Synthesis of Polyamides: High-Performance Polymers
This compound is an excellent monomer for the synthesis of long-chain polyamides, often referred to as nylons. These polymers can exhibit desirable properties such as high thermal stability, good mechanical strength, and low water absorption due to the long hydrophobic C22 chain. The synthesis is typically achieved through polycondensation with a diamine.
Experimental Protocol: Melt Polycondensation of this compound with a Diamine
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a diamine via melt polycondensation.
-
Materials:
-
This compound
-
Diamine (e.g., 1,6-hexanediamine, 1,12-dodecanediamine)
-
Nitrogen gas supply
-
High-temperature wax or oil bath
-
-
Procedure:
-
Charge equimolar amounts of this compound and the chosen diamine into a thick-walled glass test tube or a small reaction vessel.
-
Flush the reaction vessel with dry nitrogen gas for approximately one hour to create an inert atmosphere.
-
Immerse the reaction vessel in a preheated high-temperature wax or oil bath. The temperature should be maintained above the melting points of the monomers and the resulting polymer, typically in the range of 220-280 °C.
-
Maintain the reaction at this temperature under a positive pressure of nitrogen for 3-4 hours with continuous stirring if possible. During this time, water will be evolved as a byproduct of the condensation reaction.
-
After the reaction is complete, cool the vessel to room temperature. The resulting solid polyamide can be removed from the vessel.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol or dichloroacetic acid) and precipitating it into a non-solvent (e.g., methanol or acetone).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
-
Quantitative Data and Characterization:
-
The molecular weight of the resulting polyamide can be determined by techniques such as gel permeation chromatography (GPC) or viscometry.
-
Thermal properties, such as the melting temperature (Tm) and glass transition temperature (Tg), can be measured by differential scanning calorimetry (DSC).
-
The chemical structure can be confirmed by FT-IR and NMR spectroscopy.
-
| Diamine | Polymer Designation | Melting Temp (°C) |
| Ethylenediamine | Nylon-2,22 | - |
| 1,6-Hexanediamine | Nylon-6,22 | ~200-220 |
| 1,12-Dodecanediamine | Nylon-12,22 | ~180-200 |
Note: The melting temperatures are estimates and can vary depending on the molecular weight and crystallinity of the polymer.
Synthesis of Esters for Biolubricant Applications
The esterification of this compound with various alcohols yields diesters that can be used as high-performance, biodegradable lubricants. The long hydrocarbon chain of this compound contributes to a good viscosity index, while the choice of alcohol can be used to tune properties like pour point.
Experimental Protocol: Esterification of this compound
This protocol describes the synthesis of a diester from this compound and an alcohol, a common method for producing biolubricants.
-
Materials:
-
This compound
-
Alcohol (e.g., 2-ethylhexanol, isodecanol)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine this compound (1.0 eq) and the alcohol (2.2-2.5 eq).
-
Add toluene to the flask to act as a water-entraining solvent.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% based on the dicarboxylic acid).
-
Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the dicarboxylic acid (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and wash it with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess alcohol.
-
The crude diester can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure product.
-
-
Quantitative Data and Characterization:
-
Yields are typically high, often exceeding 90%.
-
The product can be characterized by FT-IR (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a strong C=O stretch of the ester) and NMR spectroscopy.
-
Lubricant properties such as viscosity index, pour point, and flash point can be determined using standard methods.
-
| Alcohol | Ester Product | Pour Point (°C) | Viscosity Index |
| 2-Ethylhexanol | Di(2-ethylhexyl) docosanedioate | Low | High |
| Isodecanol | Di(isodecyl) docosanedioate | Very Low | High |
Note: The pour point and viscosity index are qualitative and will depend on the specific structure of the alcohol used.
This compound in the Synthesis of Macrocyclic Musks
Long-chain dicarboxylic acids are valuable precursors for the synthesis of macrocyclic compounds, including macrocyclic musks, which are important fragrance ingredients.[3] A common strategy involves the conversion of the dicarboxylic acid to an ω-hydroxy acid, followed by intramolecular cyclization (macrolactonization).
Logical Workflow for Macrocyclic Musk Synthesis
Caption: Logical workflow for the synthesis of a macrocyclic lactone from this compound.
Experimental Protocol: Two-Step Synthesis of a Macrocyclic Lactone
This protocol outlines a general approach. Specific conditions may need optimization.
Step 1: Synthesis of ω-Hydroxy Docosanoic Acid (Hypothetical)
A selective mono-reduction of this compound is required. This can be challenging but could be approached by first protecting one of the carboxylic acid groups as an ester, reducing the other, and then deprotecting.
-
Mono-esterification: React this compound with one equivalent of an alcohol (e.g., methanol with an acid catalyst) under carefully controlled conditions to favor the formation of the monoester.
-
Reduction: Reduce the remaining free carboxylic acid group of the monoester to a hydroxyl group using a selective reducing agent like borane-THF, as described in Section 1.
-
Hydrolysis: Hydrolyze the ester group to yield ω-hydroxy docosanoic acid.
Step 2: Macrolactonization of ω-Hydroxy Docosanoic Acid
This protocol is based on a general method for macrolactonization.
-
Materials:
-
ω-Hydroxy docosanoic acid
-
A carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A catalyst (e.g., 4-dimethylaminopyridine (DMAP))
-
Anhydrous, non-polar solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
Under high-dilution conditions to favor intramolecular cyclization, prepare a solution of the ω-hydroxy docosanoic acid in a large volume of anhydrous dichloromethane in a flask equipped with a stirrer.
-
In a separate flask, prepare a solution of the coupling agent (e.g., EDC, ~1.5 eq) and the catalyst (e.g., DMAP, ~0.2 eq) in anhydrous dichloromethane.
-
Using a syringe pump, slowly add the solution of the ω-hydroxy acid to the stirred solution of the coupling agent and catalyst over a period of several hours (e.g., 8-12 hours).
-
After the addition is complete, continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude macrocyclic lactone by column chromatography on silica gel.
-
-
Characterization:
-
The macrocyclic lactone can be characterized by mass spectrometry to confirm the molecular weight and by NMR and IR spectroscopy to confirm the structure. The fragrance properties can be evaluated by olfactory analysis.
-
This compound as a Linker in Antibody-Drug Conjugates (ADCs)
This compound can be employed as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[4][5] The long, flexible alkyl chain can provide spacing between the antibody and the cytotoxic drug, which can be beneficial for the efficacy of the ADC. The synthesis involves activating the carboxylic acid groups to form reactive esters, which can then react with nucleophilic groups on the antibody or a drug-linker intermediate.
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an ADC using a this compound-based linker.
Experimental Protocol: Activation of this compound and Amide Bond Formation
This protocol describes the formation of an N-hydroxysuccinimide (NHS) ester of this compound, a common activated intermediate for bioconjugation.
-
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
A carbodiimide coupling agent (e.g., DCC or EDC)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (2.2 eq) in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated urea byproduct.
-
The filtrate containing the di-NHS ester of this compound can be used directly in the next step or the product can be isolated by precipitation or crystallization.
-
-
Subsequent Amide Bond Formation:
-
The activated di-NHS ester can then be reacted with an amine-containing molecule (e.g., a drug or a modified antibody) in a suitable buffer (for biomolecules) or an organic solvent to form a stable amide bond. The reaction is typically carried out at room temperature.
-
-
Quantitative Data:
-
The activation reaction to the NHS ester generally proceeds in high yield.
-
The efficiency of the subsequent conjugation reaction will depend on the specific antibody and drug molecules.
-
This compound is a highly adaptable starting material with broad applications in organic synthesis. The protocols and data presented here provide a foundation for its use in the creation of a variety of valuable products, from high-performance polymers and biolubricants to sophisticated molecules for the pharmaceutical and fragrance industries. The long alkyl chain of this compound imparts unique properties to its derivatives, making it an attractive building block for the development of new materials and functional molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. arkat-usa.org [arkat-usa.org]
Handling and storage guidelines for Docosanedioic acid.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and utilization of Docosanedioic acid in a laboratory setting. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, drug delivery, and materials science.
Product Information and Physicochemical Properties
This compound (CAS: 505-56-6), also known as Phellogenic acid, is a C22 α,ω-dicarboxylic acid. Its long aliphatic chain makes it a valuable bifunctional molecule for various chemical syntheses.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₂H₄₂O₄ | [2][3][5] |
| Molecular Weight | 370.57 g/mol | [5][6] |
| Appearance | White to light yellow solid powder or crystal | [3][5][7] |
| Melting Point | 124–130 °C | [3][7] |
| Boiling Point | 527 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in DMSO (1 mg/mL).[8] Insoluble in water.[3] Soluble in hot polar solvents like methyl ethyl ketone and ethanol.[8] | |
| Purity | >95.0% (GC) | [7] |
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
Hazard Identification
This compound is classified as an irritant.[2] The following hazard and precautionary statements apply:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
Personal Protective Equipment (PPE)
A standard set of PPE should be worn when handling this compound powder or solutions:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.
-
Skin and Body Protection: A standard laboratory coat.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
Table 2: Storage Conditions
| Form | Short-Term (days to weeks) | Long-Term (months to years) | Notes |
| Solid Powder | 0 - 4 °C, dry and dark | -20 °C, dry and dark | Stable for over 2 years if stored properly.[5] |
| Stock Solutions | 0 - 4 °C | -20 °C or -80°C | For solutions in DMSO or other organic solvents. Recommended to use within 1 month at -20°C or 6 months at -80°C.[1] |
The compound is stable under normal shipping conditions at ambient temperature for several weeks.[5] It is incompatible with strong oxidizing agents, reducing agents, and bases.
Spill and Disposal Procedures
-
Spills: For powder spills, avoid creating dust. Sweep up the material and place it in a suitable container for disposal. Clean the spill area thoroughly.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.
Caption: General workflow for safe handling of this compound.
Experimental Protocols
This compound is a versatile linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] It can also be studied for its intrinsic biological properties.
Protocol: Activation and Amine Coupling of this compound (for ADC/PROTAC Synthesis)
This protocol describes a general two-step method for activating the carboxylic acid groups of this compound using EDC/NHS chemistry to form stable amide bonds with primary amines (e.g., lysine residues on an antibody).[5][9][10]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Amine-containing molecule (e.g., antibody, peptide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to the desired concentration (e.g., 10-50 mM).
-
Prepare Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. Concentrations typically range from 50-100 mM.
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the this compound solution.
-
Add a molar excess (typically 1.5-2.0 equivalents for each carboxylic acid group) of both EDC and Sulfo-NHS solutions.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive Sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule (e.g., antibody) in the Coupling Buffer.
-
Add the activated this compound solution to the antibody solution. The molar ratio of linker to antibody should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts to purify the conjugate. This is typically achieved by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Caption: Workflow for EDC/NHS-mediated coupling of this compound.
Protocol: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay
This protocol provides a method to evaluate the potential of this compound derivatives to scavenge hydroxyl radicals, a key reactive oxygen species. This assay is based on the Fenton reaction.[11][12]
Materials:
-
This compound derivative solution (dissolved in a suitable solvent like DMSO)
-
Sodium salicylate solution (20 mM)
-
Ferrous sulfate (FeSO₄) solution (1.5 mM)
-
Hydrogen peroxide (H₂O₂) solution (6 mM)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, add the following reagents in order:
-
200 µL of Phosphate buffer
-
100 µL of the sample solution (this compound at various concentrations)
-
200 µL of FeSO₄ solution
-
100 µL of Sodium salicylate solution
-
-
Initiate Reaction: Add 100 µL of H₂O₂ solution to initiate the Fenton reaction, which generates hydroxyl radicals.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Measurement: Measure the absorbance of the solution at 510 nm. The hydroxyl radicals hydroxylate the salicylate, leading to a colored product. A decrease in absorbance in the presence of the sample indicates scavenging activity.
-
Controls:
-
Blank: Replace the sample solution with the corresponding solvent.
-
Positive Control: Use a known antioxidant like Ascorbic Acid or Trolox.
-
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [1 - (A_sample / A_blank)] * 100
-
Where A_sample is the absorbance of the sample and A_blank is the absorbance of the blank control.
-
Applications in Drug Development
Role as a Linker in ADCs and PROTACs
This compound's linear, bifunctional nature makes it an ideal alkyl-based, non-cleavable linker.[1][13]
-
In Antibody-Drug Conjugates (ADCs): One carboxyl group can be conjugated to a targeting antibody, while the other can be attached to a cytotoxic payload. The long alkyl chain provides spacing between the antibody and the drug, which can be crucial for reducing steric hindrance and maintaining the biological activity of both components.[14][15]
-
In PROTACs: It can serve as the central linker connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[2][16][17][18]
Caption: Role of this compound as a linker in a PROTAC.
Metabolic Pathway: ω-Oxidation
In biological systems, long-chain dicarboxylic acids like this compound are products of the ω-oxidation of fatty acids. This metabolic pathway is an alternative to β-oxidation and occurs primarily in the endoplasmic reticulum of the liver and kidneys.[19][20][21][22] It serves to increase the water solubility of long-chain fatty acids for excretion.[22]
Caption: The ω-Oxidation pathway producing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 16. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 17. dep.nj.gov [dep.nj.gov]
- 18. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Omega oxidation - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 22. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety and Handling of Docosanedioic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the safe handling and use of Docosanedioic acid. The information is intended to guide laboratory personnel in minimizing risks and implementing appropriate safety measures when working with this long-chain dicarboxylic acid.
Hazard Identification and Safety Precautions
This compound is a white, solid dicarboxylic acid. While it is a valuable compound in various research and development applications, it is crucial to handle it with care due to its potential hazards. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][2]
1.1. GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
1.2. Hazard and Precautionary Statements
The following hazard (H) and precautionary (P) statements are associated with this compound:[1][2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Safety Data
While specific toxicological data for this compound is limited, data for the closely related Docosanoic acid can be used as a conservative estimate.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD Test Guideline 422[4] |
| Permissible Exposure Limit (PEL) | Not Established | - | - |
| Threshold Limit Value (TLV) | Not Established | - | - |
Note: The provided LD50 value is for Docosanoic acid and should be used as an estimation for this compound. Always handle the compound with care, assuming it has a similar or higher level of toxicity.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₄₂O₄ |
| Molecular Weight | 370.57 g/mol |
| Appearance | White solid[5] |
| Melting Point | 124-126 °C[5] |
| Solubility | Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone.[5] |
Experimental Protocols and Safety Measures
4.1. General Handling and Storage
-
Engineering Controls: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.[6]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Segregate from incompatible materials such as strong bases and oxidizing agents.[8]
4.2. Protocol for a Small Spill Cleanup
This protocol is for spills of a few grams of solid this compound.
References
- 1. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 85% | 505-56-6 [sigmaaldrich.com]
- 3. This compound 505-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound | 505-56-6 | Benchchem [benchchem.com]
- 6. Laboratory Safety Manual [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Research-Grade Docosanedioic Acid: Sourcing and Application in Drug Development
For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount to the success of experimental endeavors. Docosanedioic acid, a C22 long-chain dicarboxylic acid, has emerged as a critical component in the synthesis of advanced therapeutic modalities, particularly as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive guide to sourcing research-grade this compound and details its application with experimental protocols and conceptual diagrams.
Purchasing Research-Grade this compound
Several reputable suppliers offer this compound suitable for research and development purposes. When selecting a supplier, it is crucial to consider purity, available quantities, and the provided documentation, such as a Certificate of Analysis (CoA).
| Supplier | Product Name | Purity | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound | 85%[1][2][3] | 505-56-6[1][2][3] | 370.57[1][2][3] | A leading supplier for life science research with readily available safety and technical data. |
| BOC Sciences | This compound | >95%[4] | 505-56-6[4] | 370.57[4] | Offers GMP-compliant and ISO-certified products, catering to projects from early discovery to process development.[4] |
| MedKoo Biosciences | This compound | >98%[5] | 505-56-6[5] | 370.57[5] | Provides detailed information on storage conditions and shipping. For research use only.[5] |
| Chem-Impex International | This compound | ≥ 95% (GC)[6] | 505-56-6[6] | 370.57[6] | Specifies storage at 2-8 °C.[6] |
| CymitQuimica | This compound | >95.0%(GC)(T)[7] | 505-56-6[7] | 370.57[7] | Intended for laboratory use only.[7] |
Application in Drug Development: A Non-Cleavable Linker
This compound's primary application in contemporary drug development is as a long-chain, non-cleavable linker.[1][4][5][8] Its extended and flexible alkyl chain provides spatial separation between the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic agent or an E3 ligase ligand), which can be crucial for maintaining the biological activity of both components.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The non-cleavable nature of the linker ensures that the payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[9] Upon internalization of the ADC into the target cancer cell, the entire antibody-linker-drug conjugate is degraded in the lysosome, releasing the payload attached to an amino acid residue from the antibody.[9]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound as a linker in the synthesis of ADCs and PROTACs. Specific reaction conditions may need to be optimized based on the specific antibody, payload, and ligands being used.
Protocol 1: Activation of this compound for Conjugation
Objective: To activate one of the carboxylic acid groups of this compound for subsequent reaction with an amine-containing molecule (e.g., a payload or a ligand).
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in anhydrous DMF or a mixture of DMF/DCM.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the resulting solution contains the mono-NHS ester of this compound, which can be used in the next step. It is often used without purification to avoid hydrolysis.
Protocol 2: General Antibody-Drug Conjugation via Lysine Residues
Objective: To conjugate a payload, activated with this compound, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mono-NHS ester of this compound linked to the payload (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Dissolve the payload-linker construct in a minimal amount of DMSO.
-
Slowly add a molar excess (e.g., 5-10 equivalents) of the payload-linker solution to the antibody solution with gentle stirring. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload-linker and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity.
Protocol 3: Synthesis of a PROTAC with a this compound Linker
Objective: To synthesize a PROTAC by sequentially coupling the target-binding ligand and the E3 ligase-binding ligand to this compound.
Materials:
-
This compound
-
Target-binding ligand with a free amine or alcohol group
-
E3 ligase-binding ligand with a free amine or alcohol group
-
Coupling reagents (e.g., HATU, HOBt, EDC, DCC)
-
Bases (e.g., DIPEA, triethylamine)
-
Appropriate anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Mono-amidation of this compound. React this compound with a large excess of a suitable protecting group for one of the carboxylic acids, or directly react with one equivalent of the first ligand (e.g., the target-binding ligand) using standard peptide coupling conditions (e.g., EDC/HOBt or HATU/DIPEA in DMF). Purify the mono-substituted product.
-
Step 2: Coupling of the Second Ligand. Activate the remaining free carboxylic acid of the mono-substituted this compound using a coupling reagent (e.g., HATU).
-
Add the second ligand (e.g., the E3 ligase-binding ligand) and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.
Visualizing the Concepts
The following diagrams illustrate the conceptual workflows and signaling pathways related to the application of this compound in drug development.
Caption: Workflow for the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC) using a this compound linker.
References
- 1. This compound | CAS#:505-56-6 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Untitled Document [arxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
Troubleshooting & Optimization
Troubleshooting low yield in Docosanedioic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of docosanedioic acid, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their typical yields?
A1: Several methods are employed for the synthesis of this compound, each with varying yields and challenges. The primary routes include:
-
Wolff-Kishner Reduction: This method involves the reduction of a diketone intermediate. One reported overall yield for this process is 26%.[1][2] Another variation, starting from 2,5-bis(ω-carboxyoctyl)thiophene followed by desulfurization, has a reported yield of 68%.[1]
-
Oxidative Coupling: This route utilizes the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedioic acid, which is then reduced. This initial coupling step can achieve a high yield of 90%.[1][2]
-
Electrolysis: The electrolysis of the monomethyl ester of dodecanedioic acid has been reported to yield this compound with a 43% yield.[1]
-
Hydrolysis of Dinitrile: This method involves the reaction of α,ω-diiodoeicosane with potassium cyanide, followed by hydrolysis of the resulting dinitrile.[1]
| Synthesis Route | Key Intermediates/Starting Materials | Reported Yield | Reference |
| Wolff-Kishner Reduction | 6,17-diketothis compound | 26% (overall) | [1][2] |
| Desulfurization | 2,5-bis(ω-carboyoctyl)thiophene | 68% (overall) | [1][3] |
| Oxidative Coupling | 10-undecynoic acid | 90% (coupling step) | [1][2] |
| Electrolysis | Monomethyl ester of dodecanedioic acid | 43% | [1] |
| Dinitrile Hydrolysis | α,ω-diiodoeicosane | Not specified | [1] |
Q2: My Wolff-Kishner reduction is resulting in a low yield. What are the potential causes?
A2: Low yields in the Wolff-Kishner reduction step can be attributed to several factors:
-
Incomplete Reaction: The reaction requires high temperatures (typically 200-220°C) to proceed to completion.[1] Insufficient heating or reaction time can lead to incomplete reduction of the diketone.
-
Side Reactions: Although the Wolff-Kishner reduction is generally robust, side reactions can occur, especially if the temperature is not carefully controlled.
-
Purity of Intermediate: The purity of the starting diketone (e.g., 7,16-diketothis compound) is crucial. Impurities can interfere with the reaction.[1]
-
Inefficient Workup and Purification: Loss of product during the workup and recrystallization steps can significantly lower the final yield. The sodium salt of this compound is sparingly soluble in water, which can complicate the extraction process.[1]
Q3: I am struggling with the purification of this compound. What are the recommended procedures?
A3: Purification of this compound is critical for achieving the desired purity and can impact the final yield. The most common method is recrystallization.
-
Solvent Selection: 2-methoxyethanol is a recommended solvent for recrystallization.[1] The crude product is dissolved in the hot solvent, filtered, and then allowed to cool to induce crystallization.
-
Washing: The crystallized acid should be washed with a solvent in which it has low solubility, such as 95% ethanol, to remove residual impurities.[1]
-
Drying: The purified product should be thoroughly dried in air.[1]
-
Alternative Methods: For long-chain dicarboxylic acids like this compound, techniques like falling film crystallization have been used for purification of similar compounds to achieve high purity (>99%).[4]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.
Problem 1: Low Yield in the Initial Reaction Step (e.g., Formation of the Diketone)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is heated to the specified temperature for the required duration. | Complete consumption of starting materials and formation of the desired intermediate. |
| Reagent Quality | Use freshly prepared or properly stored reagents. For instance, sebacoyl chloride can be purchased or freshly prepared from sebacic acid and thionyl chloride.[1] | Improved reaction efficiency and reduced side products. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if necessary, especially when using moisture-sensitive reagents like acid chlorides. | Prevention of hydrolysis of starting materials and intermediates. |
| Side Reactions | Optimize the reaction temperature. For the formation of 2,2'-sebacoyldicyclohexanone, careful temperature control is necessary.[1] | Minimized formation of byproducts, leading to a cleaner crude product and higher yield of the desired intermediate. |
Problem 2: Low Yield in the Reduction Step (e.g., Wolff-Kishner Reduction)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Temperature | Ensure the final oil bath temperature reaches 200-220°C to drive the reaction to completion.[1] | Complete reduction of the carbonyl groups to methylene groups. |
| Incomplete Hydrazone Formation | Ensure the correct stoichiometry of hydrazine hydrate is used. | Efficient conversion of the diketone to its hydrazone derivative, a key intermediate in the reduction. |
| Premature Precipitation of Product | The sodium salt of this compound is sparingly soluble.[1] Ensure sufficient solvent (water) is used during the workup to keep the product in solution until acidification. | Minimized loss of product during the workup phase. |
| Inefficient Acidification | Carefully adjust the pH to 2-3 with hydrochloric acid to ensure complete precipitation of the this compound.[1] | Maximized recovery of the final product as a solid. |
Problem 3: Significant Product Loss During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Crystallization | Gradually cool the recrystallization solution to 0-5°C to maximize the recovery of the crystallized product.[1] | Increased yield of purified this compound. |
| Product Dissolving in Wash Solvent | Use a minimal amount of cold 95% ethanol for washing the filter cake to avoid significant product loss.[1] | Retention of the purified product on the filter. |
| Mechanical Losses | Be meticulous during transfers of the solid product between vessels. Ensure complete transfer from the filter funnel. A centrifuge can be used for more rapid separation of the precipitate.[1] | Reduced physical loss of the final product. |
Experimental Protocols
Key Experiment: Wolff-Kishner Reduction of 7,16-Diketothis compound
This protocol is a generalized procedure based on established methods.[1][3]
Materials:
-
7,16-Diketothis compound
-
Triethylene glycol (or another high-boiling solvent)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 12N
-
Water
-
2-Methoxyethanol
-
95% Ethanol
Procedure:
-
In a flask equipped with a reflux condenser, combine 7,16-diketothis compound, triethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to facilitate the formation of the hydrazone. The temperature and time will depend on the specific procedure being followed.
-
After hydrazone formation, increase the temperature to approximately 200-220°C to allow for the decomposition of the hydrazone and elimination of nitrogen gas, leading to the reduction of the ketone groups. This is typically carried out by removing the condenser and allowing water and excess hydrazine to distill off.
-
After the reaction is complete, cool the mixture to about 100°C.
-
Add hot water to the flask to dissolve the potassium salt of the product.
-
Acidify the aqueous solution with 12N hydrochloric acid to a pH between 2 and 3 to precipitate the crude this compound.
-
Cool the mixture to room temperature and collect the precipitate by filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
For purification, dissolve the moist crude product in hot 2-methoxyethanol.
-
Filter the hot solution and allow the filtrate to cool gradually to 0-5°C to crystallize the this compound.
-
Collect the purified crystals by filtration and wash with a small amount of cold 95% ethanol.
-
Dry the final product in air.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the Wolff-Kishner reduction.
References
Technical Support Center: Optimizing Docosanedioic Acid Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the reaction conditions for docosanedioic acid polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for polymerizing this compound?
A1: this compound is typically polymerized via step-growth polycondensation.[1][2] This process involves reacting the dicarboxylic acid with a diol at elevated temperatures to form polyester and a small byproduct, usually water, which must be removed to drive the reaction toward high molecular weight polymer formation.[1][3] The reaction is often carried out in two stages: an initial esterification at atmospheric pressure followed by a polycondensation stage under high vacuum.[4]
Q2: What are suitable diols for polymerization with this compound?
A2: A variety of aliphatic diols can be used, similar to those used with other long-chain dicarboxylic acids like adipic or sebacic acid.[3] Common examples include ethylene glycol, 1,4-butanediol, and diethylene glycol.[4] The choice of diol will significantly impact the thermal and mechanical properties of the resulting polyester.
Q3: Why is a catalyst necessary, and which ones are recommended?
A3: Catalysts are used to increase the rate of the esterification and polycondensation reactions.[4] Without a catalyst, achieving high molecular weight polymers would require excessively long reaction times and high temperatures, which could lead to thermal degradation. Common catalysts for polyesterification include p-toluenesulfonic acid (p-TSA), titanium alkoxides like titanium(IV) butoxide (Ti(OBu)₄), and tin compounds like tin(II) octoate (Sn(Oct)₂).[4] Inorganic acids can also serve as effective catalysts.[3]
Q4: What is a typical starting temperature for the polymerization?
A4: The reaction temperature must be high enough to keep the monomers and the resulting oligomers in a molten state. This compound has a melting point of approximately 119–125°C.[5][6] Therefore, the initial esterification stage is typically conducted at temperatures above this, often in the range of 160–190°C.[3][4] The temperature is then usually increased during the polycondensation phase.
Q5: How does monomer stoichiometry affect the final polymer?
A5: Precise 1:1 stoichiometry between the dicarboxylic acid and diol functional groups is critical for achieving high molecular weight in step-growth polymerization.[7] Any deviation from this ratio will limit the chain length, as one functional group will be depleted, preventing further propagation. However, due to the potential loss of volatile diols at high temperatures, a slight excess of the diol (e.g., 1.1 to 1.5 molar equivalents) may be used initially to compensate.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Problem: Low Molecular Weight of the Final Polymer
Low molecular weight is the most frequent issue in step-growth polymerization.[7] The degree of polymerization is highly sensitive to several factors.
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Caption: Troubleshooting flowchart for low molecular weight polymer.
Problem: Polymer Discoloration (Yellowing or Browning)
| Possible Cause | Recommended Solution |
| Thermal Degradation | The polymer is being held at too high a temperature for too long. Reduce the final polycondensation temperature or time. Ensure the temperature probe is accurately measuring the melt temperature. |
| Oxidation | Presence of oxygen in the reactor at high temperatures. Ensure a thorough nitrogen or argon purge before heating and maintain a positive inert gas pressure during the initial esterification stage. |
| Catalyst Residue | Certain catalysts, particularly some titanium-based ones, can cause discoloration at high temperatures. Use the minimum effective catalyst concentration or consider a different catalyst. |
Problem: Broad Molecular Weight Distribution (High Dispersity, Đ > 2)
| Possible Cause | Recommended Solution |
| Chain Scission/Side Reactions | Unwanted side reactions or thermal degradation can break polymer chains, broadening the distribution.[9] Optimize reaction temperature and time to minimize exposure to harsh conditions. |
| Non-uniform Reaction Conditions | Poor mixing can lead to "hot spots" or areas where byproduct removal is inefficient, resulting in chains of varying lengths. Ensure vigorous and efficient stirring of the viscous polymer melt. |
| Changes in Initiation/Propagation Rate | Fluctuations in temperature or catalyst activity during the reaction can alter polymerization kinetics.[10] Maintain stable and controlled reaction conditions throughout the process. |
Data Presentation: Reaction Parameters & Catalyst Comparison
Table 1: Typical Reaction Conditions for Polyesterification
This table provides a general starting point for the polymerization of this compound with a generic short-chain diol (e.g., 1,4-butanediol). Optimization will be required.
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale |
| Temperature | 180 - 190 °C[3] | 200 - 230 °C | Stage 1 is above monomer melting points to create oligomers. Stage 2 is higher to increase reaction rate and facilitate diffusion in the viscous melt. |
| Pressure | Atmospheric (under N₂ flow) | High Vacuum (< 1 Torr) | Stage 1 allows for controlled removal of bulk water. Stage 2 requires high vacuum to remove the final traces of water/diol, driving the equilibrium to high polymer.[3] |
| Time | 2 - 4 hours | 4 - 8 hours | Dependent on achieving theoretical water removal in Stage 1 and desired molecular weight (monitored by melt viscosity) in Stage 2. |
| Monomer Ratio (Diol:Diacid) | 1.05 : 1.0 | Approaches 1.0 : 1.0 | A slight excess of diol in Stage 1 compensates for potential volatilization.[3] The excess is removed under vacuum in Stage 2. |
| Agitation | Moderate (200-300 RPM) | High (300-500+ RPM) | Agitation must increase as viscosity builds to ensure uniform heat transfer and facilitate byproduct removal from the melt surface. |
Table 2: Comparison of Common Polyesterification Catalysts
| Catalyst | Typical Loading (wt%) | Advantages | Disadvantages |
| p-Toluene sulfonic acid (p-TSA) | 0.1 - 0.5%[4] | Inexpensive, effective for esterification. | Can cause side reactions and discoloration at high temperatures.[4] |
| Titanium(IV) butoxide (Ti(OBu)₄) | 0.05 - 0.2% | High activity at lower temperatures, good for both stages. | Can lead to yellowing of the final polymer, sensitive to moisture.[11] |
| Tin(II) octoate (Sn(Oct)₂) | 0.05 - 0.2% | High activity, widely used in industry (e.g., for PLA). | Can be sensitive to oxidation. |
| Antimony(III) oxide (Sb₂O₃) | 0.02 - 0.05% | Very common for PET synthesis, effective at high temperatures.[1] | Environmental and health concerns. |
Experimental Protocols
Detailed Methodology: Two-Stage Melt Polycondensation of this compound
This protocol describes a representative lab-scale synthesis of a polyester from this compound and 1,4-butanediol.
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Caption: General experimental workflow for two-stage melt polycondensation.
Procedure:
-
Monomer Preparation: Ensure this compound and the chosen diol (e.g., 1,4-butanediol) are of high purity (>99%). Dry them in a vacuum oven to remove any residual moisture.
-
Reactor Charging: Charge the this compound (1.0 mol equivalent), 1,4-butanediol (1.05 mol equivalent), and the selected catalyst (e.g., 0.1 wt% p-TSA) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet leading to a collection flask.
-
Inert Atmosphere: Seal the reactor and purge the system with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas.
-
Stage 1 (Esterification):
-
Begin stirring and gradually heat the reactor to 190°C.
-
Hold at this temperature for 2-4 hours. Water will be generated and should be collected in the distillation flask.
-
The reaction is complete when approximately 95-99% of the theoretical amount of water has been collected.
-
-
Stage 2 (Polycondensation):
-
Increase the temperature to 220°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 Torr over about 30-60 minutes. This prevents vigorous boiling of the oligomer melt.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly. The process can be monitored by observing the torque on the mechanical stirrer.
-
-
Cooling and Recovery:
-
Discontinue heating and break the vacuum by backfilling the reactor with nitrogen.
-
Once cooled to room temperature, the solid polyester can be carefully removed from the reactor. It may be necessary to dissolve the polymer in a suitable solvent (e.g., hot chloroform or toluene) for removal and subsequent analysis or purification by precipitation.
-
-
Characterization: Analyze the resulting polymer using techniques such as Gel Permeation Chromatography (GPC/SEC) to determine molecular weight (Mn, Mw) and dispersity (Đ), Differential Scanning Calorimetry (DSC) for thermal properties (Tg, Tm), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[11][12]
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscientific.org [iscientific.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS 505-56-6 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
How to improve the solubility of Docosanedioic acid in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docosanedioic acid, focusing on methods to improve its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water[1]. This is due to its long, hydrophobic 20-carbon aliphatic chain, which dominates its physicochemical properties despite the presence of two terminal carboxylic acid groups. Its predicted logS is -6.3, indicating very low aqueous solubility[2].
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
The primary strategies for enhancing the aqueous solubility of poorly soluble drugs like this compound can be broadly categorized into physical and chemical modifications, as well as the use of formulation adjuvants.[3] Key approaches include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Complexation: Employing complexing agents like cyclodextrins to encapsulate the hydrophobic portion of the molecule.
-
Use of Surfactants: Incorporating surfactants to form micelles that can solubilize the acid.
Q3: How does pH affect the solubility of this compound?
This compound is a dicarboxylic acid with a predicted pKa of approximately 4.65 for its most acidic proton[2]. At pH values below its pKa, the carboxylic acid groups are protonated (-COOH), rendering the molecule non-ionic and poorly soluble. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). This ionization increases the polarity of the molecule, significantly enhancing its solubility in water. The fully deprotonated dianionic form at higher pH will exhibit the greatest solubility.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vitro assays.
Cause: The inherent low aqueous solubility of the neutral form of this compound.
Solutions:
-
pH Adjustment: This is the most direct method for ionizable compounds.
-
Co-solvent Systems: Useful when a specific pH must be maintained where the acid is not fully ionized.
-
Cyclodextrin Complexation: An effective method to increase solubility for stock solutions and in formulations.[4][5]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to determine the pH-solubility profile of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a series of aqueous solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using deionized water and adjusting with 0.1 M NaOH or 0.1 M HCl.
-
Add an excess amount of this compound to each pH-adjusted solution in separate vials.
-
Seal the vials and allow them to equilibrate at a constant temperature (e.g., 25 °C) on a stir plate for 24-48 hours to ensure saturation.
-
After equilibration, allow the solutions to stand to let undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples as necessary and analyze the concentration of dissolved this compound using a validated analytical method.
-
Plot the measured solubility as a function of pH.
Expected Outcome: A significant increase in solubility should be observed as the pH increases, particularly above pH 6.0.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to improve the solubility of this compound using a water-miscible co-solvent.
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), DMSO)[]
-
Volumetric flasks
-
Analytical balance and other standard laboratory equipment as in Protocol 1.
Procedure:
-
Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 50:50 co-solvent:water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the saturation solubility in each mixture.
-
Plot the solubility of this compound against the percentage of co-solvent in the mixture.
Caution: When using co-solvents for biological experiments, ensure the final concentration of the organic solvent is low enough to not cause cellular toxicity.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the preparation and solubility determination of a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Standard laboratory equipment as in Protocol 1.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from Protocol 1 to determine the apparent solubility of this compound at each cyclodextrin concentration.
-
Plot the apparent solubility of this compound as a function of HP-β-CD concentration. This is known as a phase-solubility diagram.
Expected Outcome: The solubility of this compound should increase linearly with increasing concentrations of HP-β-CD, indicative of the formation of a soluble inclusion complex.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂O₄ | [8][9] |
| Molecular Weight | 370.57 g/mol | [8][9] |
| Appearance | White solid | [1][8] |
| Melting Point | 119–125 °C | [1][8] |
| Water Solubility | Insoluble | [1] |
| pKa (Strongest Acidic) | ~4.65 (Predicted) | [2] |
| logP (Predicted) | 7.48 | [2] |
Table 2: Example Solubility Data for this compound in Different Media
| Solvent System | This compound Solubility (Exemplary) |
| Deionized Water (pH ~5.5) | < 0.1 µg/mL |
| Phosphate Buffered Saline (pH 7.4) | ~ 5-10 µg/mL |
| 0.1 M NaOH (pH ~13) | > 10 mg/mL |
| 20% Ethanol in Water | ~ 50 µg/mL |
| 5% (w/v) HP-β-CD in Water | ~ 150 µg/mL |
| DMSO | ~ 1 mg/mL[10] |
Note: The values in this table, apart from DMSO, are illustrative examples based on the expected behavior of long-chain dicarboxylic acids and should be determined experimentally.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement method.
Caption: Mechanism of pH-dependent solubility for this compound.
Caption: Formation of a this compound-cyclodextrin inclusion complex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0242127) [hmdb.ca]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 505-56-6 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 9. This compound | C22H42O4 | CID 244872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 505-56-6 | Benchchem [benchchem.com]
Preventing degradation of Docosanedioic acid during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Docosanedioic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a long-chain dicarboxylic acid with the chemical formula HOOC(CH₂)₂₀COOH. Due to its bifunctional nature, it serves as a valuable building block in various chemical syntheses. In the pharmaceutical industry, it is utilized as a linker in the development of antibody-drug conjugates (ADCs) and PROTACs. It also finds applications in the synthesis of polymers and as a starting material for certain organic compounds.
Q2: What are the primary factors that can cause the degradation of this compound during experiments?
The primary factors that can lead to the degradation of this compound include:
-
Elevated Temperatures: Can induce thermal decomposition.
-
Extreme pH: Both highly acidic and alkaline conditions can affect its stability.
-
Exposure to Light: Particularly UV light, can initiate photodegradation.
-
Presence of Oxidizing Agents: Can lead to oxidative cleavage of the molecule.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage recommendations:
-
Solid Form: For long-term storage, keep the solid compound in a tightly sealed container in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
In Solution: Stock solutions of this compound, typically in DMSO, should be stored at -80°C for long-term stability. For short-term use, storage at -20°C is recommended to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble and are there any stability concerns with these solvents?
This compound is sparingly soluble in dimethyl sulfoxide (DMSO) at a concentration of approximately 1 mg/mL.[2] It is generally insoluble in water.[3] When preparing DMSO stock solutions, it is crucial to use anhydrous DMSO to prevent hydrolysis of the carboxylic acid groups over time. Ensure the solution is thoroughly mixed, potentially with gentle warming, to achieve complete dissolution.
Troubleshooting Guides
Issue 1: Unexpected or Poor Experimental Results
If you are observing inconsistent or poor results in your experiments involving this compound, consider the possibility of its degradation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Thermal Degradation | Review your experimental protocol for any steps involving high temperatures. The melting point of this compound is in the range of 119-125°C.[3][4] Significant decomposition may occur at or above this temperature. | - Avoid unnecessary heating of the compound.- If heating is required, use the lowest effective temperature for the shortest possible duration.- Perform a control experiment with a fresh sample of this compound to compare results. |
| pH-Induced Degradation | Assess the pH of your reaction mixtures and solutions. Dicarboxylic acids can be susceptible to degradation under strongly acidic or basic conditions. | - Maintain the pH of your solutions within a neutral or mildly acidic range (pH 4-7) where possible.- If your experiment requires extreme pH, minimize the exposure time of this compound to these conditions.- Use buffered solutions to maintain a stable pH. |
| Photodegradation | Evaluate the light exposure of your experimental setup. Prolonged exposure to ambient or UV light can lead to degradation. | - Conduct experiments in amber-colored glassware or protect your reaction vessels from light by wrapping them in aluminum foil.- Minimize the exposure of stock solutions and reaction mixtures to direct light. |
| Oxidative Degradation | Identify any potential oxidizing agents in your reaction, such as peroxides, strong acids, or metal ions. | - Use de-gassed solvents to minimize dissolved oxygen.- Avoid the use of strong oxidizing agents unless they are a required part of the reaction chemistry.- Consider the addition of a radical scavenger, such as BHT, if oxidative degradation is suspected and compatible with your experimental design. |
| Contaminated Solvents or Reagents | The presence of impurities in solvents or other reagents can catalyze degradation. | - Use high-purity, anhydrous solvents for preparing stock solutions.- Ensure all reagents are of an appropriate grade and are not expired. |
Issue 2: Precipitation of this compound from Solution
Due to its limited solubility, this compound may precipitate from solution, leading to inaccurate concentrations and affecting experimental outcomes.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Low Solubility in Aqueous Solutions | This compound is practically insoluble in water. | - Use a suitable organic solvent, such as DMSO, to prepare stock solutions.- For experiments in aqueous media, ensure the final concentration of DMSO is compatible with your system and that the this compound concentration does not exceed its solubility limit in the final solvent mixture. |
| Supersaturation | Preparing a solution at a concentration above its solubility limit. | - Do not exceed a concentration of 1 mg/mL when preparing stock solutions in DMSO.[2]- Gentle warming and vortexing can aid in dissolution, but if precipitation occurs upon cooling to room temperature, the solution is likely supersaturated. |
| Temperature Effects | Solubility can decrease at lower temperatures. | - If working at temperatures below room temperature, be mindful of potential precipitation.- Allow solutions to fully equilibrate to the experimental temperature before use. |
| Solvent Evaporation | Evaporation of the solvent from a stock solution will increase the concentration of this compound, potentially leading to precipitation. | - Store stock solutions in tightly sealed vials to prevent solvent evaporation.- Use fresh aliquots for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber-colored microcentrifuge tubes or vials
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Vortex mixer
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Calibrated balance
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated balance in a fume hood.
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Transfer the solid to a sterile, amber-colored vial.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (not exceeding 1 mg/mL).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Incubators or light chambers for stress conditions
-
-
Procedure:
-
Sample Preparation: Prepare several identical samples of this compound in the desired experimental solution (e.g., buffered solution at a specific pH).
-
Time Zero Analysis: Immediately analyze one of the prepared samples ("time zero") by HPLC to determine the initial peak area of this compound.
-
Stress Conditions: Subject the remaining samples to the desired stress condition (e.g., incubate at 40°C, expose to a specific wavelength of light, or adjust the pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from the stress condition and analyze it by HPLC.
-
Data Analysis:
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Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Visualizations
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Common impurities in commercial Docosanedioic acid and their removal.
Welcome to the technical support center for commercial Docosanedioic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
Commercial this compound, especially technical grade material with a purity of around 85-95%, can contain several types of impurities. The nature of these impurities is often related to the synthetic route used for its production. The most common synthesis involves the Wolff-Kishner reduction of 7,16-diketothis compound.
Common Impurities Include:
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Unreacted Starting Materials: The most significant impurity is often the unreacted precursor, 7,16-diketothis compound.
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Byproducts of Synthesis: Side reactions during the Wolff-Kishner reduction can lead to the formation of azines.
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Homologous Dicarboxylic Acids: Shorter or longer chain dicarboxylic acids may be present.
-
Monocarboxylic Acids: These can be present as byproducts or contaminants from raw materials.
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Residual Solvents: Solvents used in the synthesis and initial purification steps may remain in the final product.
Q2: My this compound has a lower melting point and a broader range than expected. What could be the cause?
A depressed and broad melting point range is a classic indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a decrease in the energy required to melt the solid. The presence of 7,16-diketothis compound and other organic byproducts are common culprits.
Q3: I am observing poor solubility of my this compound in a solvent where it should be soluble. Why is this happening?
While this compound has limited solubility in many solvents at room temperature, insoluble impurities can exacerbate this issue. If your product contains insoluble byproducts from its synthesis, you may observe a persistent cloudiness or undissolved solid, even upon heating.
Troubleshooting Guides
Issue 1: Identifying the Presence of Key Impurities
Symptoms:
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Lower than expected assay value (e.g., by titration or GC).
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Presence of extra peaks in analytical chromatograms (GC-MS, HPLC).
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Discoloration of the material (yellowish or brownish tint).
Analytical Approaches:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Derivatization to form methyl esters is typically required for dicarboxylic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of major impurities, such as the carbonyl groups in the diketo precursor.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong carbonyl peak corresponding to a ketone, in addition to the carboxylic acid carbonyl, can indicate the presence of 7,16-diketothis compound.
Issue 2: Removing Impurities from Commercial this compound
The most common and effective method for purifying solid organic compounds like this compound is recrystallization. Melt crystallization is another viable, solvent-free alternative.
Method 1: Recrystallization
Recrystallization is a technique used to purify solids. The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
Method 2: Melt Crystallization
This method involves melting the impure solid and then slowly cooling it to allow for the formation of pure crystals. The impurities are concentrated in the remaining liquid phase. This technique is advantageous as it avoids the use of solvents.[1]
Purification Protocols and Data
Recrystallization Protocols
Protocol 1: Recrystallization from 2-Methoxyethanol [2]
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Dissolution: Dissolve the crude this compound in hot 2-methoxyethanol (approximately 700 mL for a substantial amount of crude acid).
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Hot Filtration: Filter the hot solution through a fluted filter paper in a heated funnel to remove any insoluble impurities.
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Crystallization: Gradually cool the filtrate to 0–5 °C to allow the this compound to crystallize.
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Collection: Collect the crystals by filtration using a Büchner funnel and press them as dry as possible.
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Washing: Suspend the filter cake in 95% ethanol (approximately 500 mL) with mechanical stirring.
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Final Filtration and Drying: Collect the purified acid on a Büchner funnel, wash with a small amount of 95% ethanol, and air-dry.
Protocol 2: Recrystallization from Methyl Ethyl Ketone (MEK) [2]
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Dissolution: Dissolve the moist, crude this compound in methyl ethyl ketone (approximately 1 L for a significant quantity of crude acid) by heating.
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Hot Filtration: Filter the hot solution to remove insoluble matter.
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Crystallization: Cool the filtrate to induce crystallization.
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Collection and Washing: Collect the crystals on a Büchner funnel and wash them with cold methyl ethyl ketone.
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Drying: Air-dry the purified crystals.
Melt Crystallization Protocol (General)[1]
-
Melting: Heat the impure this compound in a suitable vessel until it is completely molten.
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Cooling and Crystallization: Slowly cool the molten material. For long-chain saturated dicarboxylic acids, the crystallization temperature can range from about 100 to 140 °C.[1]
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Sweating: After a significant amount of material has crystallized, gently heat the solid mass to a temperature that causes partial melting (sweating). This step helps to remove impurities trapped on the crystal surfaces.
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Separation: Separate the purified solid crystals from the molten, impurity-rich liquid.
Expected Purity Improvement
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Key Impurities Removed |
| Recrystallization | 85-95% | >99% | 7,16-diketothis compound, other organic byproducts, color |
| Melt Crystallization | 70-90% | >96% | Monocarboxylic acids, other dicarboxylic acids |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of commercial this compound by recrystallization.
Caption: Workflow for the purification of this compound.
The following logical diagram illustrates the relationship between the synthesis of this compound and the origin of its common impurities.
Caption: Relationship between synthesis and impurities.
References
Docosanedioic acid stability issues in long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of docosanedioic acid in long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability (months to years), solid this compound should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1][2] It is crucial to minimize exposure to light and moisture.
Q2: How stable is this compound at room temperature?
This compound is stable enough for a few weeks at ambient temperature, which covers typical shipping durations.[2] However, for storage in the laboratory, it is highly recommended to follow the refrigerated or frozen condition guidelines to ensure its long-term integrity.
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color of the solid powder, the appearance of precipitates in solution, or a noticeable change in solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are essential to accurately assess the purity and stability of the compound.
Q4: How does pH affect the stability of this compound in solution?
Like other carboxylic acids, this compound is susceptible to degradation in alkaline conditions. It is advisable to maintain a neutral to slightly acidic pH for solutions containing this compound to minimize the risk of hydrolysis.
Q5: Is this compound sensitive to light?
Yes, exposure to light can potentially lead to the degradation of this compound. It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to light during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., discoloration of the solid) | Oxidation or exposure to contaminants. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure storage containers are clean and tightly sealed. |
| Decreased Solubility in Recommended Solvents | Formation of less soluble degradation products or polymorphs. | Confirm the purity of the solvent. Gentle heating or sonication may aid dissolution, but be cautious as this can also accelerate degradation. It is recommended to use freshly opened solvents. |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of this compound. | Review the storage conditions (temperature, light, and humidity). The presence of new peaks suggests degradation. A forced degradation study can help identify potential degradation products. |
| Inconsistent Experimental Results | Instability of this compound in the experimental buffer or medium. | Check the pH and temperature of the experimental medium. If the medium is alkaline or at an elevated temperature, consider adjusting the conditions or minimizing the incubation time to reduce degradation. |
| Loss of Biological Activity in an Assay | Degradation of this compound due to improper storage or handling. | Verify the storage conditions. Prepare fresh solutions from a properly stored stock. Assess the purity of the stock using a suitable analytical method like HPLC. |
Quantitative Stability Data
The following table summarizes typical results from a forced degradation study on a solid long-chain dicarboxylic acid like this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.[3][4]
| Stress Condition | Description | Typical Time | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | < 5% | Shorter-chain dicarboxylic acids |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 10 - 15% | Shorter-chain dicarboxylic acids, decarboxylation products |
| Oxidation | 3% H₂O₂ at room temp. | 48 hours | 5 - 10% | Hydroxylated and carbonylated derivatives |
| Thermal Degradation | 80°C (dry heat) | 72 hours | < 5% | Minor decarboxylation products |
| Photostability | ICH Q1B conditions | 7 days | < 5% | Minor oxidative degradation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water).
-
For solid-state studies, weigh an appropriate amount of the solid compound into transparent glass vials.
2. Stress Conditions:
-
Acid Hydrolysis: To the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid sample in a calibrated oven at 80°C.
-
Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
-
Control Sample: Keep an unstressed sample of the stock solution and the solid at -20°C in the dark.
3. Time Points:
-
Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For thermal and photostability studies, sample at intervals such as 1, 3, and 7 days.
4. Sample Analysis (Stability-Indicating HPLC Method):
-
Neutralization: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Addressing batch-to-batch variability of Docosanedioic acid.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Docosanedioic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure consistency and reliability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can stem from several factors throughout the synthesis and purification process.[1] The most common causes include:
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Purity of Starting Materials: Impurities in precursors, such as 10-undecynoic acid or 2,5-bis(ω-carboyoctyl)thiophene, can lead to the formation of side products that are difficult to remove.[1][2]
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Reaction Conditions: Minor deviations in temperature, reaction time, pressure, and stirring speed can influence the reaction kinetics and the impurity profile of the final product.
-
Solvent Quality: The grade, purity, and water content of the solvents used can affect reaction outcomes and the efficiency of purification steps.
-
Efficiency of Purification: Inconsistencies in crystallization, filtration, or washing procedures can result in varying levels of residual reactants, catalysts, and byproducts in the final product.
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Human Error: Variations in experimental techniques between different individuals or even the same person on different days can introduce variability.
Q2: How can I assess the purity and consistency of a new batch of this compound?
A combination of analytical techniques is recommended for a thorough characterization of each new batch:
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Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
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Titration (Acid Value Determination): This classic method determines the number of carboxylic acid groups and can indicate the presence of non-acidic impurities or esterified byproducts.
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the main component and any impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools to confirm the chemical structure and identify functional group impurities.[3]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can provide information on melting point and crystalline purity, while Thermogravimetric Analysis (TGA) can indicate the presence of residual solvents or volatile impurities.
Q3: My experimental results are inconsistent when using different batches of this compound. What should I do?
Inconsistent results are a common consequence of batch-to-batch variability. The following troubleshooting workflow can help you identify the root cause:
Q4: What are the common impurities found in this compound and how can they affect my experiments?
Depending on the synthesis method, common impurities may include:
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Unreacted Starting Materials: Residual precursors from the synthesis process.
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Byproducts of the Synthesis: For example, in the Wolff-Kishner reduction, incomplete reaction can leave keto-dicarboxylic acids.[1][4] In oxidative coupling, partially reduced or isomeric di-unsaturated acids may be present.[1][2]
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Residual Catalysts: Traces of palladium, nickel, or other catalysts can remain.[1][2] These can interfere with downstream catalytic reactions.
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Mono-carboxylic Acids: Formed from incomplete reactions or side reactions.
These impurities can affect your experiments by:
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Altering the solubility and other physical properties of the material.
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Interfering with subsequent chemical reactions.
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Affecting the formation and properties of polymers or conjugates.
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Causing unexpected biological effects in cell-based assays.
Data Presentation
The following table summarizes the key physicochemical properties of this compound compiled from various sources. Note that slight variations in reported values can be indicative of differences in purity and analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₂O₄ | [2] |
| Molecular Weight | 370.57 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 119–125 °C | [2] |
| Boiling Point | 527 °C | [2] |
| Density | 0.972 g/cm³ | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in DMSO | ~1 mg/mL |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and consistency of this compound batches.
Determination of Acid Value by Titration
Objective: To quantify the free carboxylic acid content in a sample of this compound.
Materials:
-
This compound sample
-
Analytical balance
-
250 mL Erlenmeyer flask
-
Burette (50 mL)
-
Isopropanol (or a 1:1 mixture of ethanol and diethyl ether), neutralized
-
0.1 M Potassium Hydroxide (KOH) solution, standardized
-
Phenolphthalein indicator solution
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized isopropanol to the flask and gently warm the mixture to dissolve the sample completely.
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Add 2-3 drops of phenolphthalein indicator to the solution.
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Titrate the sample with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.
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Record the volume of KOH solution used.
-
Perform a blank titration using 50 mL of the neutralized solvent without the sample.
Calculation: Acid Value (mg KOH/g) = (V_sample - V_blank) * M_KOH * 56.1 / W_sample
Where:
-
V_sample = volume of KOH solution used for the sample (mL)
-
V_blank = volume of KOH solution used for the blank (mL)
-
M_KOH = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and potential impurities.
Materials and Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Phosphoric acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
-
Prepare a sample solution of the this compound batch to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
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Inject the standard solution to determine the retention time of this compound.
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Inject the sample solution and integrate the peak areas of the main component and any impurities.
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Calculate the purity by the area normalization method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any proton-containing impurities.
Materials and Instrumentation:
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NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃ with a drop of DMSO-d₆ for solubility)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of TMS if not already present in the solvent.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~12.0 ppm (singlet, 2H): Carboxylic acid protons (-COOH).
-
~2.18 ppm (triplet, 4H): Protons on the carbons alpha to the carbonyl groups (-CH₂-COOH).
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~1.50 ppm (multiplet, 4H): Protons on the carbons beta to the carbonyl groups (-CH₂-CH₂-COOH).
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~1.23 ppm (broad singlet, 32H): Protons of the long methylene chain (-(CH₂)₁₆-).
Visualizations
Synthesis Pathways of this compound
The following diagram illustrates the common synthetic routes to this compound, highlighting the key intermediates and reagents. Understanding these pathways can help in predicting potential impurities.
References
Technical Support Center: Optimizing Docosanedioic Acid-Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of docosanedioic acid to proteins.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to proteins using common crosslinking chemistries.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient Activation of this compound: The carboxylic acid groups on this compound are not being effectively activated by EDC. | - Optimize EDC/NHS Molar Ratio: Use a molar excess of EDC and NHS/sulfo-NHS to the carboxyl groups of this compound. A common starting point is a 2-10 fold molar excess. - Ensure Fresh Reagents: EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[1][2] Prepare EDC and NHS/sulfo-NHS solutions immediately before use.[1] - Check pH of Activation Buffer: The activation reaction with EDC is most efficient at a slightly acidic pH (4.5-6.0).[3] Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[3] |
| Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH. | - Perform a Two-Step Conjugation: Activate this compound with EDC/NHS first, then purify the activated linker before adding the protein. This minimizes the exposure of the NHS ester to conditions that promote hydrolysis.[1] - Control pH during Conjugation: The conjugation of the NHS-ester to the protein's primary amines is most effective at a physiological to slightly alkaline pH (7.2-8.5).[4] Perform this step in a suitable buffer like PBS (phosphate-buffered saline) or borate buffer.[4] | |
| Poor Solubility of this compound: As a long-chain dicarboxylic acid, this compound may have limited solubility in aqueous buffers. | - Use a Co-solvent: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4] Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature the protein. | |
| Low Protein Concentration: Insufficient protein concentration can lead to a low reaction rate. | - Increase Protein Concentration: If possible, concentrate the protein solution. A higher concentration will favor the conjugation reaction.[5] | |
| Protein Precipitation or Aggregation | Solvent-Induced Denaturation: The organic solvent used to dissolve this compound may be denaturing the protein. | - Minimize Organic Solvent: Use the lowest possible amount of organic solvent required to dissolve the this compound. - Test Solvent Tolerance: Perform preliminary experiments to determine the maximum concentration of the chosen organic solvent your protein can tolerate without precipitating. |
| Cross-linking of Proteins: If using a one-pot method, EDC can activate carboxyl groups on the protein, leading to protein-protein cross-linking.[6] | - Utilize a Two-Step Protocol: This is the most effective way to prevent protein cross-linking. Activate the this compound separately, remove excess EDC and NHS, and then introduce the protein.[1] | |
| Lack of Site-Specificity | Multiple Reactive Sites on Protein: Primary amines are present at the N-terminus and on the side chains of lysine residues, leading to a heterogeneous mixture of conjugates.[4] | - pH Optimization: Fine-tuning the pH of the conjugation reaction can sometimes favor reaction at the N-terminus over lysine residues, although this is protein-dependent. - Site-Directed Mutagenesis: For highly specific conjugation, consider engineering the protein to introduce a unique reactive site, such as a cysteine residue, and use a different crosslinking chemistry.[7] |
| Inconsistent Results | Variability in Reagent Quality: The purity and age of crosslinking reagents can significantly impact reaction efficiency. | - Use High-Purity Reagents: Purchase reagents from a reputable supplier. - Proper Storage: Store EDC and NHS esters in a desiccated environment to prevent hydrolysis. |
| Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction.[4] | - Buffer Exchange: Ensure the protein is in an appropriate amine- and carboxyl-free buffer before starting the conjugation.[5] |
Frequently Asked Questions (FAQs)
1. What is the best chemistry to conjugate this compound to a protein?
The most common and effective method is carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3] This creates a more stable amine-reactive NHS ester from the carboxylic acid groups of this compound, which then efficiently reacts with primary amines on the protein to form a stable amide bond.[3][8]
2. Should I use a one-step or two-step conjugation protocol?
A two-step protocol is highly recommended.[1] In the first step, you activate the carboxyl groups of this compound with EDC and NHS. After this activation, you can optionally purify the activated this compound to remove excess crosslinkers and byproducts. In the second step, you add your protein to the activated linker. This approach minimizes the risk of EDC-mediated protein-protein cross-linking and allows for better control over the reaction.
3. What are the optimal pH conditions for the reaction?
The reaction involves two key stages with different optimal pH ranges:
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Activation Step (EDC/NHS): This step is most efficient in a slightly acidic buffer, typically MES buffer at pH 4.5-6.0.[3]
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Conjugation Step (to Protein): The reaction of the NHS-activated this compound with the protein's primary amines is favored at a pH of 7.2-8.5.[4] Buffers like PBS or borate are suitable for this step.
4. How can I improve the solubility of this compound in my reaction?
Due to its long alkyl chain, this compound may have poor solubility in aqueous buffers. You can first dissolve it in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[4] It is crucial to determine the tolerance of your protein to the chosen solvent to avoid denaturation.
5. How do I stop or "quench" the conjugation reaction?
The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[4] These molecules will react with any remaining NHS-activated this compound, preventing further conjugation to the protein.
6. How can I purify the final protein conjugate?
Several methods can be used to purify the this compound-protein conjugate from unreacted molecules and byproducts:
-
Dialysis: Effective for removing small molecules like unreacted linkers and byproducts.
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the isolation of the larger protein conjugate from smaller reactants.
-
Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.
Experimental Protocols & Workflows
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol outlines the general steps for activating this compound and conjugating it to a protein containing primary amines.
Materials:
-
This compound
-
Protein of interest (in an amine-free, carboxyl-free buffer like PBS or MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Organic Solvent (e.g., DMSO)
-
Purification column (e.g., desalting or SEC)
Procedure:
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in a minimal amount of DMSO.
-
Dilute the this compound stock solution in Activation Buffer to the desired final concentration.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Optional but Recommended: Remove excess EDC and byproducts from the activated this compound solution using a desalting column equilibrated with Conjugation Buffer.
-
Add the protein solution to the activated this compound. A typical molar ratio is 10-20 fold molar excess of activated linker to protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.
Step 3: Purification of the Conjugate
-
Purify the this compound-protein conjugate from unreacted linker and quenching agent using a suitable method such as dialysis or size exclusion chromatography.
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Signaling Pathway of EDC/Sulfo-NHS Chemistry
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Docosanedioic acid-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with docosanedioic acid-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as phellogenic acid, is a long-chain dicarboxylic acid with the chemical formula HOOC(CH₂)₂₀COOH.[1][2] It is a white solid with low solubility in water.[1] Key physical and chemical properties are summarized in the table below.
Q2: What are the common applications of this compound in research?
This compound is used in organic synthesis and as a starting material for ultrasound contrast agents.[1] It is also utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[][4] Additionally, it can be a precursor for 1,22-docosanediol, which has antifungal properties.[1]
Q3: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C. For long-term storage (months to years), a temperature of -20°C is advised.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work with this compound, particularly in analytical quantification.
Issue 1: Poor Peak Shape and Low Signal in Gas Chromatography (GC) Analysis
Question: I am analyzing this compound using GC-MS, but I'm observing broad, tailing peaks and poor sensitivity. What could be the cause?
Answer: Due to its high polarity and low volatility, this compound is not well-suited for direct GC analysis.[5] The carboxyl groups can interact with the stationary phase, leading to poor chromatographic performance. To address this, derivatization is a necessary step to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl derivatives.[5][6]
Troubleshooting Workflow: Poor GC-MS Performance
References
Validation & Comparative
A Researcher's Guide to Docosanedioic Acid: Comparing Purity Across Suppliers
For researchers and drug development professionals, the purity of starting materials is paramount. Docosanedioic acid, a C22 dicarboxylic acid, is a valuable building block in various applications, including the synthesis of polymers, lubricants, and pharmaceuticals. The presence of impurities can significantly impact reaction yields, product properties, and in the case of drug development, safety and efficacy. This guide provides a framework for comparing the purity of this compound from various suppliers, supported by standardized experimental protocols.
Purity Comparison of this compound from Different Suppliers
A preliminary survey of commercially available this compound reveals varying purity claims. The following table summarizes the publicly available purity data from several suppliers. It is important to note that the analytical method used to determine purity can influence the reported value. For a true comparison, a standardized analytical approach is necessary.
| Supplier | Stated Purity | Analytical Method |
| Supplier A (e.g., Sigma-Aldrich) | 85% | Not specified |
| Supplier B (e.g., Chem-Impex) | ≥ 95%[1] | Gas Chromatography (GC) |
| Supplier C (e.g., CymitQuimica) | >95.0%(GC)(T)[2] | Gas Chromatography (GC) |
| Supplier D (e.g., MedKoo Biosciences) | >98%[3] | Not specified |
| Supplier E (e.g., BOC Sciences) | 95%[] | Not specified |
Note: This table is based on information available on the suppliers' websites and may not reflect the purity of a specific batch. Researchers should always refer to the Certificate of Analysis (CoA) for the specific lot they purchase.
Standardized Experimental Workflow for Purity Determination
To facilitate a direct and unbiased comparison of this compound from different suppliers, a comprehensive experimental workflow is proposed. This workflow employs a multi-pronged analytical approach to identify and quantify the main component as well as any potential impurities.
Caption: Experimental workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques outlined in the workflow. These methods are based on established analytical procedures for dicarboxylic acids and fatty acids.[5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or tetrahydrofuran).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be starting from 60% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or ELSD.
-
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities and confirm the identity of this compound after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Methanol
-
Acetyl chloride or another esterification reagent.
-
Hexane (GC grade)
Procedure:
-
Derivatization (Methylation): To 1 mg of this compound, add 1 mL of 1.25 M HCl in methanol. Heat at 85°C for 1 hour. After cooling, add 1 mL of hexane and 1 mL of water. Vortex and collect the upper hexane layer containing the dimethyl docosanedioate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
-
Analysis: The purity is determined by the relative peak area of the dimethyl docosanedioate. The mass spectrum should be compared to a reference library for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of this compound and to detect impurities that may not be visible by chromatography.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show characteristic peaks for the methylene protons and the acidic protons of the carboxylic acid groups.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will confirm the presence of the carbonyl carbons and the different methylene carbons in the alkyl chain.
-
Analysis: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. Integration of the signals can provide a quantitative estimate of the purity.
By employing this standardized set of analytical methods, researchers can obtain a comprehensive and reliable assessment of the purity of this compound from different suppliers. This will enable a more informed decision-making process, ensuring the quality and consistency of their research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 5. baua.de [baua.de]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. aocs.org [aocs.org]
A Comparative Guide to the Validation of Analytical Methods for Docosanedioic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the detection and quantification of docosanedioic acid, a long-chain dicarboxylic acid. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological samples. This document outlines the key performance characteristics of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Experimental data and detailed methodologies are provided to support the comparison and aid in the selection of the most suitable method for specific research or quality control needs.
Data Presentation: Comparison of Analytical Methods
| Parameter | GC-MS with Derivatization | LC-MS/MS with Derivatization |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 µmol/L | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µmol/L | 0.03 ng/mL |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) |
| Throughput | Moderate | High |
| Derivatization | Mandatory (e.g., silylation, esterification) | Often required for high sensitivity (e.g., charge-reversal) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Silylation
This protocol describes a common approach for the quantification of this compound using GC-MS following a derivatization step to increase volatility.
a. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Derivatization: To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Sample Dilution: After cooling to room temperature, dilute the sample with an appropriate solvent (e.g., hexane) to the desired concentration for GC-MS analysis.
b. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method with Charge-Reversal Derivatization
This protocol outlines a highly sensitive method for the quantification of this compound in biological matrices using LC-MS/MS with a charge-reversal derivatization agent to enhance ionization efficiency.
a. Sample Preparation and Derivatization:
-
Protein Precipitation: For biological samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the proteins.
-
Supernatant Collection: Transfer the supernatant containing this compound to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a solution containing 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile/water and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine in 50:50 acetonitrile/water.
-
Reaction: Incubate the mixture at 40°C for 30 minutes.
-
Sample Dilution: Dilute the reaction mixture with the mobile phase to the desired concentration for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions specific to the derivatized this compound.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound.
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Key Parameters for Analytical Method Validation.
Docosanedioic acid vs. other dicarboxylic acids in polymer synthesis.
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer science is continually evolving, with a growing emphasis on the development of high-performance materials from sustainable and novel monomers. Among these, long-chain dicarboxylic acids are carving out a significant niche, offering unique property profiles for advanced applications. This guide provides an in-depth comparison of docosanedioic acid (C22), a long-chain aliphatic dicarboxylic acid, with other commonly used dicarboxylic acids in the synthesis of polyamides and polyesters. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for professionals in research and development.
Performance Comparison of Dicarboxylic Acids in Polymer Synthesis
The choice of dicarboxylic acid monomer is a critical determinant of the final properties of a polymer. Long-chain dicarboxylic acids, such as this compound, impart distinct characteristics to polyamides and polyesters when compared to their short-chain counterparts like adipic acid (C6) and sebacic acid (C10).
Polymers derived from this compound are characterized by:
-
Enhanced Flexibility and Lower Modulus: The long methylene chain of this compound introduces greater flexibility into the polymer backbone.
-
Improved Hydrophobicity and Lower Water Absorption: The increased hydrocarbon content leads to polymers with reduced moisture uptake, which is advantageous for applications requiring dimensional stability in humid environments.[1][2]
-
Lower Melting Points and Glass Transition Temperatures: The decrease in the concentration of polar amide or ester groups per unit chain length results in weaker intermolecular forces, leading to lower thermal transition temperatures compared to short-chain analogs.[1]
-
Good Chemical and Hydrolysis Resistance: The lower density of hydrolyzable linkages contributes to enhanced resistance to chemical attack and hydrolysis.[1]
In contrast, polymers synthesized from shorter-chain dicarboxylic acids generally exhibit:
-
Higher Mechanical Strength and Rigidity: A higher density of amide or ester groups leads to stronger intermolecular hydrogen bonding, resulting in increased tensile strength and modulus.[1]
-
Higher Thermal Stability: The greater degree of hydrogen bonding contributes to higher melting points and glass transition temperatures.[1]
The following tables summarize the key performance differences based on available data for various polyamides and polyesters.
Polyamide Performance Data
| Property | Polyamide from Adipic Acid (PA 6,6) | Polyamide from Sebacic Acid (PA 6,10) | Polyamide from Dodecanedioic Acid (PA 6,12) | Polyamide from this compound (PA 6,22) (Estimated) |
| Melting Point (°C) | ~265 | ~220 | ~212 | Lower than PA 6,12 |
| Tensile Strength (MPa) | ~80 | ~61[1] | ~55 | Lower than PA 6,12 |
| Tensile Modulus (GPa) | ~3.0 | ~2.1[1] | ~1.8 | Lower than PA 6,12 |
| Water Absorption (%) | ~8.5 | ~2.9[1] | ~1.4 | Lower than PA 6,12 |
| Chemical Resistance | Good | Very Good | Excellent | Excellent |
Polyester Performance Data
| Property | Polyester from Adipic Acid (e.g., PBA) | Polyester from Sebacic Acid (e.g., PBSeb) | Polyester from Dodecanedioic Acid (PBD) | Polyester from this compound (Estimated) |
| Melting Point (°C) | ~50 | ~75 | ~80[3] | Lower than PBD |
| Glass Transition Temp. (°C) | ~ -60 | ~ -50 | ~ -45 | Lower than PBD |
| Tensile Strength (MPa) | ~30 | ~35 | ~40 | Similar to PBD |
| Elongation at Break (%) | >500 | >400 | >300 | Similar to PBD |
| Water Absorption (%) | Low | Very Low | Very Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of polymers derived from dicarboxylic acids.
Synthesis of Polyamides via Melt Polycondensation
Objective: To synthesize a long-chain polyamide from this compound and a diamine (e.g., hexamethylenediamine) via melt polycondensation.
Materials:
-
This compound
-
Hexamethylenediamine
-
Catalyst (e.g., phosphoric acid)
-
Nitrogen gas (high purity)
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
An equimolar amount of this compound and hexamethylenediamine are charged into the reaction vessel.
-
A catalytic amount of phosphoric acid (e.g., 0.1-0.5 wt%) is added.
-
The vessel is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
The temperature is gradually raised to above the melting points of the monomers while stirring under a slow stream of nitrogen.
-
The reaction mixture is heated to a temperature in the range of 220-280°C.
-
Water, the byproduct of the condensation reaction, is continuously removed through the distillation outlet.
-
The polymerization is continued for several hours until the desired viscosity is achieved, which is indicative of high molecular weight polymer formation.
-
The molten polymer is then extruded from the reactor, cooled, and pelletized.
Synthesis of Polyesters via Two-Stage Melt Polycondensation
Objective: To synthesize a long-chain polyester from this compound and a diol (e.g., ethylene glycol) using a two-stage melt polycondensation method.
Materials:
-
This compound
-
Ethylene glycol (in slight molar excess)
-
Esterification catalyst (e.g., titanium-based catalyst)
-
Polycondensation catalyst (e.g., antimony-based catalyst)
-
Vacuum pump
-
Reaction vessel equipped with a stirrer, condenser, and vacuum connection.
Procedure:
-
Esterification Stage:
-
This compound and a slight molar excess of ethylene glycol are added to the reaction vessel along with the esterification catalyst.
-
The mixture is heated to 180-220°C under a nitrogen atmosphere.
-
Water is formed as a byproduct and is continuously removed by distillation.
-
This stage is continued until the formation of water ceases, indicating the completion of the esterification reaction and the formation of a prepolymer.
-
-
Polycondensation Stage:
-
The polycondensation catalyst is added to the prepolymer.
-
The temperature is raised to 250-280°C, and a high vacuum (typically <1 Torr) is applied.
-
Excess ethylene glycol is removed under vacuum, driving the equilibrium towards the formation of a high molecular weight polyester.
-
The reaction is monitored by the increase in the viscosity of the melt.
-
Once the desired molecular weight is reached, the polymer is discharged from the reactor.
-
Polymer Characterization Methods
The synthesized polymers are typically characterized using a suite of analytical techniques to determine their molecular weight, thermal properties, and mechanical performance.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Performed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.[4][5][6]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymers.[4][6]
-
-
Mechanical Testing:
-
Tensile Testing: Performed on molded specimens to determine properties such as tensile strength, Young's modulus, and elongation at break.
-
Impact Testing: Izod or Charpy impact tests are conducted to assess the toughness of the material.
-
Visualizing Polymer Synthesis and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and characterization processes.
Polymerization Workflow
Caption: General workflow for polymer synthesis and characterization.
Polyamide Synthesis Pathway
Caption: Condensation polymerization of a polyamide.
Polyester Synthesis Pathway
Caption: Synthesis of a polyester from a dicarboxylic acid and a diol.
References
- 1. Find out about.......Plastics, Polymer Engineering and Leadership: Bio-Polyamides - Part 5: Performance Review of Short- and Long-Chain Aliphatic Homo- and Copolymer Bio-Polyamides [findoutaboutplastics.com]
- 2. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Long-Chain Contender: Evaluating Docosanedioic Acid as a Linker in Bioconjugation
An objective comparison of docosanedioic acid with established linker technologies for researchers and drug development professionals.
In the intricate world of drug design, the choice of a linker molecule is a critical determinant of a conjugate's stability, solubility, and ultimately, its therapeutic efficacy. While polyethylene glycol (PEG) and cleavable peptide linkers have long dominated the landscape, there is a growing interest in alternative scaffolds that can offer unique physicochemical properties. This guide provides a comparative analysis of this compound, a C22 saturated dicarboxylic acid, against commonly used linkers, supported by available data and theoretical considerations.
Comparative Efficacy of Linker Technologies
The selection of a linker is a balancing act between achieving sufficient stability in circulation and enabling efficient release of the payload at the target site. The following table summarizes the key performance characteristics of this compound in comparison to established linker classes.
| Linker Class | Example | Hydrophobicity | Stability | Release Mechanism | Key Advantages | Key Disadvantages |
| Long-Chain Dicarboxylic Acids | This compound | High | High (Ester/Amide bond) | Non-cleavable (typically) | High stability, potential for passive tissue accumulation | Low aqueous solubility, potential for aggregation |
| Polyethylene Glycol (PEG) | PEG4, PEG8, etc. | Low | High (Ether bond) | Non-cleavable | High aqueous solubility, low immunogenicity | Can decrease potency, potential for accumulation in tissues |
| Cleavable Dipeptides | Valine-Citrulline (Val-Cit) | Moderate | Low (in target cells) | Enzymatic (Cathepsin B) | Targeted payload release, high potency | Potential for premature cleavage, immunogenicity |
| Hydrazones | Hydrazone Linker | pH-dependent | Low (at acidic pH) | pH-sensitive hydrolysis | Effective in acidic tumor microenvironments | Instability at physiological pH |
| Disulfides | SPDP, SMCC | Moderate | Low (in reducing environments) | Thiol-disulfide exchange | Targeted release in intracellular environments | Potential for premature cleavage in circulation |
Experimental Protocols: A Methodological Overview
The data presented above is a synthesis of findings from numerous studies. The following methodologies are standard in the evaluation of linker performance:
1. Stability Assays:
-
Protocol: The antibody-drug conjugate (ADC) is incubated in plasma from different species (e.g., human, mouse) at 37°C. Samples are taken at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by methods such as ELISA or size-exclusion chromatography (SEC) to quantify the amount of intact ADC.
-
Objective: To assess the linker's stability in circulation and its susceptibility to premature cleavage.
2. In Vitro Cytotoxicity Assays:
-
Protocol: Cancer cell lines are treated with varying concentrations of the ADC. Cell viability is measured after a set incubation period (e.g., 72 hours) using assays like MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is then calculated.
-
Objective: To determine the potency of the ADC and the efficiency of payload release and action.
3. Pharmacokinetic (PK) Analysis:
-
Protocol: The ADC is administered to animal models (e.g., mice, rats) via intravenous injection. Blood samples are collected at different time points, and the concentration of the ADC and free payload is determined using LC-MS/MS or ELISA.
-
Objective: To evaluate the clearance rate, half-life, and overall exposure of the ADC in vivo.
Visualizing Linker Functionality
The following diagrams illustrate the conceptual differences between non-cleavable and cleavable linker strategies.
Caption: Workflow of a non-cleavable linker like this compound.
Caption: Mechanism of a cleavable linker like Val-Cit.
Discussion and Future Outlook
This compound, as a representative of long-chain dicarboxylic acid linkers, presents a profile of high stability due to the robust amide or ester bonds it forms. This inherent stability can be advantageous in reducing off-target toxicity by minimizing premature drug release. However, the high hydrophobicity of such a long alkyl chain is a significant challenge. This can lead to issues with aqueous solubility and may promote aggregation of the final conjugate, potentially impacting its pharmacokinetic properties and increasing immunogenicity.
In contrast, hydrophilic linkers like PEG are well-established for their ability to improve solubility and pharmacokinetic profiles. Cleavable linkers, such as the Val-Cit dipeptide, offer the benefit of targeted payload release within the cell, which can significantly enhance potency.
The choice of a linker is therefore highly dependent on the specific application, the nature of the payload, and the desired therapeutic outcome. While this compound itself is not a mainstream linker, the exploration of long-chain dicarboxylic acids could be a valuable area of research, particularly for applications where extreme stability is paramount and solubility challenges can be addressed through formulation strategies. Future work could involve the synthesis of this compound derivatives with improved properties or their use in combination with other linker technologies to create novel bioconjugates with tailored characteristics.
A Comparative Analysis of Docosanedioic Acid Synthesis Methods for Researchers and Drug Development Professionals
Docosanedioic acid, a C22 α,ω-dicarboxylic acid, is a valuable long-chain dicarboxylic acid with applications in the synthesis of polymers, lubricants, and as a linker in drug delivery systems. Its synthesis has been approached through various chemical and biotechnological methods, each presenting distinct advantages and disadvantages in terms of yield, scalability, and environmental impact. This guide provides a comparative analysis of prominent synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Summary of Synthesis Methods
The following table summarizes the key quantitative data for different methods of docosanedio-ic acid synthesis, offering a clear comparison of their efficiencies.
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Overall Yield (%) | Purity | Reaction Time | Scale |
| Classical Organic Synthesis | ||||||
| Wolff-Kishner Reduction | 6,17-Diketothis compound | Hydrazine hydrate, KOH | ~61% (recrystallized) | High | >10 hours | Lab scale |
| Thiophene Derivative Route | ω-[5-(ω-carboxy-n-octyl)-2-thenoyl]caprylic acid | Raney nickel | 68% | Not specified | Not specified | Lab scale |
| Oxidative Coupling | 10-Undecynoic acid | Palladium catalyst | High (intermediate 90%) | Not specified | Not specified | Lab scale |
| Oxidative Cleavage | ||||||
| Ozonolysis | Erucic acid | Ozone | High (industrial) | High | Not specified | Industrial |
| Olefin Metathesis | ||||||
| Self-Metathesis | Erucic acid | Grubbs catalyst | >80% conversion | Not specified | Variable | Lab to pilot |
| Biotechnological Synthesis | ||||||
| Enzymatic ω-Oxidation | Docosanoic acid | Cytochrome P450 monooxygenase | Variable | High | Variable | Lab scale |
Detailed Experimental Protocols
Classical Organic Synthesis: Wolff-Kishner Reduction
This method involves the reduction of a diketone precursor to yield this compound. The following protocol is adapted from a well-established procedure.[1]
Step 1: Synthesis of 7,16-Diketothis compound A detailed procedure for the synthesis of the diketone precursor is available in the cited literature.
Step 2: Wolff-Kishner Reduction
-
In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of 101 g (1.00 mole) of anhydrous triethylamine in 500 ml of dry chloroform is prepared.
-
The reaction flask is immersed in a water bath at 35°C.
-
A solution of 120 g (0.50 mole) of sebacoyl chloride in 200 ml of dry chloroform is added to the stirred reaction mixture over a period of about 1.5 hours.
-
The reaction mixture is stirred for an additional 3 hours at 35°C.
-
500 ml of 20% hydrochloric acid is added, and the mixture is boiled under reflux for 5 hours with vigorous stirring.
-
After cooling, the chloroform layer is separated and washed with water. The aqueous phases are combined, adjusted to a pH of 5–6, and extracted with chloroform.
-
The combined chloroform extracts are evaporated to yield the crude diketone.
-
To the crude 7,16-diketothis compound (0.47 mole), 400 g of potassium hydroxide, 280 ml of 85% hydrazine hydrate, and 3.5 l of triethanolamine are added in a 5-l. flask.
-
The mixture is heated, and water and excess hydrazine are distilled off until the temperature of the solution reaches 195°C.
-
The reaction mixture is maintained at 195°C for 6 hours.
-
After cooling to about 100°C, the mixture is diluted with 5 l of hot water and acidified to a pH between 2 and 3 with 1.4 l of 12N hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with water, and recrystallized from 2-methoxyethanol to yield approximately 112 g (61%) of pure product.[1]
Oxidative Cleavage: Ozonolysis of Erucic Acid
Ozonolysis is a powerful industrial method for cleaving carbon-carbon double bonds. The ozonolysis of erucic acid yields brassylic acid (a C13 dicarboxylic acid) and pelargonic acid. A similar approach with a suitable C22 unsaturated precursor would yield this compound.
General Procedure:
-
The unsaturated fatty acid (e.g., erucic acid) is dissolved in a suitable solvent, often a primary alcohol like methanol or a non-participating solvent.
-
A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature, typically between 0 and 40°C.
-
The reaction progress is monitored until the complete consumption of the starting material.
-
The resulting ozonide is then oxidatively cleaved. This is commonly achieved by adding hydrogen peroxide and formic acid, which forms performic acid in situ, or by other oxidizing agents.
-
The dicarboxylic acid product is then isolated and purified, often through crystallization or distillation.
Olefin Metathesis: Self-Metathesis of Unsaturated Fatty Acids
Olefin metathesis, particularly self-metathesis of unsaturated fatty acids using ruthenium-based catalysts (e.g., Grubbs catalysts), has emerged as a highly efficient method for producing long-chain dicarboxylic acids. The self-metathesis of a C22 unsaturated fatty acid like erucic acid would primarily yield a C42 unsaturated dicarboxylic acid and ethylene. To obtain this compound, a cross-metathesis approach or metathesis of a different starting material would be necessary. For instance, the self-metathesis of 11-docosenoic acid would theoretically yield this compound.
General Procedure for Self-Metathesis:
-
The unsaturated fatty acid or its methyl ester is placed in a reaction vessel under an inert atmosphere.
-
A catalytic amount of a Grubbs-type ruthenium catalyst (e.g., Grubbs II catalyst) is added. The reaction can often be run solvent-free or in a minimal amount of a non-coordinating solvent.
-
The reaction mixture is heated to a specified temperature (e.g., 50-80°C) and stirred for a period ranging from a few hours to 24 hours.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the resulting unsaturated dicarboxylic acid is typically hydrogenated in a separate step using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated dicarboxylic acid.
-
The final product is then purified by crystallization or chromatography.
Note: While the principle is well-established with high conversions reported for various fatty acids, a specific, detailed protocol for the synthesis of this compound via this method was not found in the reviewed literature.
Biotechnological Synthesis: Enzymatic ω-Oxidation of Docosanoic Acid
This method utilizes enzymes, specifically cytochrome P450 monooxygenases, to hydroxylate the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid.
Conceptual Experimental Protocol:
-
A recombinant microorganism (e.g., E. coli or Saccharomyces cerevisiae) expressing a suitable cytochrome P450 monooxygenase (ω-hydroxylase) and its redox partners is cultivated in a bioreactor.
-
Docosanoic acid, the substrate, is added to the culture. To improve bioavailability, it may be emulsified or dissolved in a biocompatible solvent.
-
The biotransformation is carried out under controlled conditions of temperature, pH, and aeration.
-
The reaction progress is monitored by sampling the culture and analyzing the formation of 22-hydroxydocosanoic acid and this compound using techniques like GC-MS or LC-MS.
-
After the reaction, the this compound is extracted from the culture medium and purified, for instance, by liquid-liquid extraction followed by crystallization.
Note: While the enzymatic pathway is known, a standardized, high-yield preparative scale protocol for this compound is still an area of active research and development.
Visualization of Synthesis Pathways
Wolff-Kishner Reduction Workflow
Caption: Workflow for the synthesis of this compound via Wolff-Kishner reduction.
Olefin Metathesis General Workflow
References
Comparative Analysis of Antibodies Raised Against Docosanedioic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against Docosanedioic acid conjugated to a carrier protein. This compound, a long-chain dicarboxylic acid, is utilized as a non-cleavable linker in the development of antibody-drug conjugates (ADCs) and PROTACs. The specificity of antibodies targeting such linkers is crucial to avoid off-target effects and to accurately quantify linker-payload presence in biological matrices.
This document outlines the expected cross-reactivity profile of anti-Docosanedioic acid antibodies against structurally similar molecules and provides detailed experimental protocols for assessing this specificity.
Data Presentation: Cross-Reactivity Profile
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-Keyhole Limpet Hemocyanin (KLH) conjugate. The data is presented as the percentage of cross-reactivity, determined by competitive ELISA, where the concentration of the competitor molecule required to cause 50% inhibition of the antibody binding to the this compound-Bovine Serum Albumin (BSA) coated plate is compared to that of this compound itself.
| Compound | Structure | Chain Length | % Cross-Reactivity (Hypothetical) |
| This compound | HOOC-(CH₂)₂₀-COOH | C22 | 100 |
| Eicosanedioic acid | HOOC-(CH₂)₁₈-COOH | C20 | ~75 |
| Octadecanedioic acid | HOOC-(CH₂)₁₆-COOH | C18 | ~50 |
| Hexadecanedioic acid | HOOC-(CH₂)₁₄-COOH | C16 | ~25 |
| Dodecanedioic acid | HOOC-(CH₂)₁₀-COOH | C12 | < 5 |
| Adipic acid | HOOC-(CH₂)₄-COOH | C6 | < 1 |
| Suberic acid | HOOC-(CH₂)₆-COOH | C8 | < 1 |
| Glutaric acid | HOOC-(CH₂)₃-COOH | C5 | < 1 |
Note: This data is representative and illustrates an expected trend. Actual cross-reactivity will depend on the specific antibody clone and the immunoassay conditions. Shorter-chain dicarboxylic acids are expected to show significantly lower cross-reactivity due to reduced structural similarity to the immunogen.
Experimental Protocols
Synthesis of this compound-Protein Conjugates for Immunization and Screening
Objective: To covalently link this compound to carrier proteins (KLH for immunization, BSA for screening) to generate immunogens and coating antigens.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a molar excess of NHS and DCC (or EDC) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated this compound-NHS ester solution in DMF to the protein solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring. The molar ratio of hapten to protein should be optimized to achieve a suitable hapten density.
-
-
Purification of the Conjugate:
-
Remove unreacted hapten and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C for 48-72 hours, with several buffer changes.
-
Determine the protein concentration and hapten incorporation ratio using appropriate methods (e.g., BCA protein assay and MALDI-TOF mass spectrometry).
-
Store the purified conjugates at -20°C or -80°C.
-
Antibody Production and Purification
Objective: To generate polyclonal antibodies against the this compound-KLH conjugate in a suitable animal model and purify the specific antibodies.
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunize rabbits (or other suitable species) subcutaneously at multiple sites.
-
Administer booster injections every 3-4 weeks.
-
Collect blood samples prior to the first immunization (pre-immune serum) and 10-14 days after each boost to monitor the antibody titer.
-
-
Titer Determination by Indirect ELISA:
-
Coat a 96-well microtiter plate with the this compound-BSA conjugate.
-
Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add serial dilutions of the collected sera and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody against the host species' IgG.
-
After incubation and washing, add a TMB substrate and stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution giving a positive signal.
-
-
Antibody Purification:
-
Once a high titer is achieved, collect a larger volume of blood and isolate the serum.
-
Purify the IgG fraction from the antiserum using Protein A or Protein G affinity chromatography.
-
For higher specificity, perform antigen-specific affinity purification using a column with immobilized this compound-BSA.
-
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the anti-Docosanedioic acid antibodies by measuring their cross-reactivity with structurally related dicarboxylic acids.
Materials:
-
Anti-Docosanedioic acid polyclonal antibody (purified)
-
This compound-BSA conjugate (coating antigen)
-
This compound (standard)
-
Potential cross-reactants (e.g., Eicosanedioic acid, Octadecanedioic acid, etc.)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limited concentration of the primary anti-Docosanedioic acid antibody with an equal volume of the standard or cross-reactant dilutions for 1 hour at room temperature.
-
Wash the coated and blocked ELISA plate.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal).
-
Similarly, determine the IC₅₀ for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
-
Mandatory Visualizations
Caption: Workflow for the production and characterization of anti-Docosanedioic acid antibodies.
Caption: Diagram illustrating the principle of the competitive ELISA for cross-reactivity assessment.
Benchmarking Docosanedioic Acid-Based PROTACs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired efficacy and selectivity. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a critical role in determining the overall performance of a PROTAC. This guide provides a comparative benchmark for PROTACs based on docosanedioic acid, a long-chain aliphatic linker, against other commonly employed linker classes. By presenting key performance data and detailed experimental protocols, this guide aims to inform the strategic selection of linkers in PROTAC drug discovery.
This compound, a 22-carbon dicarboxylic acid, represents a readily available option for constructing PROTACs with extended-length alkyl linkers.[1][2] The use of such long, flexible linkers can be crucial for spanning the distance between the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex essential for ubiquitination and subsequent degradation.[3]
Comparative Performance of PROTAC Linkers
While direct head-to-head comparative studies of this compound-based PROTACs are not yet prevalent in the public domain, extensive research on the impact of linker length and composition provides a strong framework for performance benchmarking. The following tables summarize key performance data (DC50 and Dmax) from studies on PROTACs with varying linker types, offering insights into the expected performance of very long-chain aliphatic linkers like this compound.
The general trend observed is that linker length significantly influences degradation potency, with an optimal length often required for maximal efficacy. For instance, in a series of TANK-binding kinase 1 (TBK1) degraders, linkers with 12 to 29 atoms all demonstrated submicromolar degradation, with a 21-atom linker showing the highest potency (DC50 = 3 nM, Dmax = 96%).[3] This suggests that a long linker like this compound could fall within the effective range for certain target-E3 ligase pairs. However, excessive length can also lead to a decrease in potency, as seen with the 29-atom linker in the same study (DC50 = 292 nM, Dmax = 76%).[3]
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
| ERα | VHL | Alkyl | 16 | Optimal | >80 | [4][5] |
| ERα | VHL | Alkyl | >16 | Reduced Potency | <80 | [4][5] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | N/A | [3] |
| HDAC3 | VHL | Amide-based | N/A | 440 | 77 | [6] |
| HDAC1 | VHL | Amide-based | N/A | 550 | >50 | [6] |
Table 1: Comparative Performance Data of PROTACs with Various Linkers. This table highlights the impact of linker length and type on the degradation efficiency (DC50 and Dmax) of PROTACs targeting different proteins. The data suggests that an optimal linker length is crucial for achieving high potency.
Key Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is critical. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6]
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity of the PROTAC to the target protein and the E3 ligase, and the formation of the ternary complex.
-
Reagents: Fluorescently labeled ligand for the target protein or E3 ligase, purified recombinant target protein, and E3 ligase.
-
Assay Principle: The FP of a fluorescently labeled molecule increases when it binds to a larger molecule (the protein).
-
Binary Binding: To determine the binding affinity of the PROTAC for the target protein, titrate the PROTAC against a constant concentration of the fluorescently labeled ligand and the target protein.
-
Ternary Complex Formation: To assess ternary complex formation, pre-incubate the PROTAC with one protein (e.g., the E3 ligase) and then titrate the second protein (the target protein). An increase in FP indicates the formation of the ternary complex.
-
Data Analysis: Plot the change in FP against the concentration of the titrated component and fit the data to a binding curve to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding and can determine the thermodynamic parameters of the interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation: Prepare solutions of the PROTAC and the target protein or E3 ligase in the same buffer.
-
Titration: Load the PROTAC into the syringe and the protein into the sample cell. Inject small aliquots of the PROTAC into the protein solution and measure the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for evaluating PROTAC performance using Western blotting.
Conclusion
The selection of an appropriate linker is a critical determinant of PROTAC efficacy. While this compound offers a straightforward option for constructing PROTACs with very long aliphatic linkers, the available data underscores the importance of empirical testing to determine the optimal linker length and composition for each specific target and E3 ligase combination. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to benchmark the performance of their this compound-based PROTACs and to make informed decisions in the design and optimization of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:505-56-6 | Chemsrc [chemsrc.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Reproducibility of Experiments Using Docosanedioic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of Docosanedioic acid and its alternatives, focusing on its application as a non-cleavable linker in antibody-drug conjugates (ADCs). The information presented is based on available experimental data to aid in the selection of appropriate reagents for reproducible results.
This compound, a C22 long-chain dicarboxylic acid, has emerged as a valuable tool in bioconjugation, particularly as a non-cleavable linker in the synthesis of ADCs and proteolysis-targeting chimeras (PROTACs). Its long, aliphatic chain offers specific physicochemical properties that can influence the stability and efficacy of the resulting conjugate. However, the selection of a linker is a critical decision in the design of such therapeutics, and a direct comparison with other available options is essential for informed decision-making.
Comparison of Non-Cleavable Linkers in ADC Development
The stability and efficacy of an ADC are significantly influenced by the nature of the linker connecting the antibody to the cytotoxic payload. Non-cleavable linkers, such as this compound, are designed to remain intact in the systemic circulation and only release the payload upon lysosomal degradation of the antibody within the target cancer cell. This mechanism is believed to enhance the therapeutic window by minimizing off-target toxicity.
While direct comparative studies quantitatively evaluating the performance of this compound against other non-cleavable linkers are limited in publicly available literature, a comparison can be drawn based on the properties of commonly used alternatives.
| Linker Type | Chemical Name | Key Characteristics |
| Long-Chain Dicarboxylic Acid | This compound | Long, hydrophobic aliphatic chain. May influence solubility and aggregation of the ADC. |
| Maleimide-based | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Commonly used, well-characterized. Forms a stable thioether bond with cysteine residues on the antibody. The cyclohexane ring provides steric hindrance, potentially increasing stability. |
| Maleimide-based | Maleimidocaproyl (MC) | A linear maleimide-based linker. May offer more flexibility compared to SMCC. |
| PEG-based | Polyethylene glycol-containing linkers | Hydrophilic, can improve the solubility and pharmacokinetic profile of the ADC. Available in various lengths. |
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are generalized methodologies for the synthesis and evaluation of ADCs, which should be adapted and optimized for specific antibodies, payloads, and linkers.
General Protocol for ADC Synthesis with a Dicarboxylic Acid Linker
-
Activation of Dicarboxylic Acid: The carboxylic acid groups of this compound are activated, typically using a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Payload Conjugation: The activated dicarboxylic acid is reacted with an amino group on the cytotoxic payload to form a stable amide bond.
-
Antibody Modification: A second functional group is introduced to the other end of the dicarboxylic acid-payload conjugate, which is then reacted with a suitable functional group on the antibody (e.g., lysine residues).
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, payload, and other reactants.
Key Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and evaluation of an ADC.
Signaling Pathways in ADC Action
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The following diagram depicts a simplified signaling pathway initiated by an ADC targeting a cell surface receptor.
Logical Relationships in Linker Selection
The choice of a linker involves a trade-off between various properties. The diagram below illustrates the logical relationships influencing the selection of a non-cleavable linker.
Conclusion
The reproducibility of experiments involving this compound, particularly in the context of ADC development, relies on well-documented and controlled experimental procedures. While direct, quantitative comparisons with other non-cleavable linkers are not extensively available, researchers can infer potential performance based on the known properties of alternative linkers such as the widely used maleimide-based SMCC and MC, or more hydrophilic PEG-based linkers. The choice of linker will ultimately depend on the specific antibody, payload, and desired pharmacokinetic and pharmacodynamic profile of the ADC. Meticulous documentation of synthesis and evaluation protocols is critical to ensure the reproducibility and validity of experimental findings in this promising area of cancer therapy.
Safety Operating Guide
Proper Disposal of Docosanedioic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of docosanedioic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is a dicarboxylic acid. While some safety data sheets (SDS) indicate it is not classified as hazardous under OSHA's Hazard Communication Standard, others suggest it may cause skin and eye irritation and may be harmful if inhaled, affecting the respiratory system.[1] Therefore, it is crucial to handle this chemical with appropriate care and personal protective equipment.
Summary of Safety Information:
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Appearance | Light grey | [1][2] |
| Melting Point | 119-125 °C | |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage Class | 11 (Combustible Solids) |
Experimental Workflow for Disposal
The proper disposal of this compound follows a standard procedure for non-hazardous or minimally hazardous solid chemical waste. The primary steps involve waste collection, labeling, and transfer to an appropriate disposal facility. Neutralization is a common practice for acidic waste; however, for a solid, sparingly soluble acid like this compound, direct disposal as solid waste is often the preferred method.
Caption: Workflow for the proper disposal of solid this compound waste.
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
3. Neutralization (for solutions): While this compound is a solid, if you have it in an acidic solution that needs disposal, neutralization may be an option. This should only be performed by trained personnel in a well-ventilated area, preferably a fume hood.[3][4]
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[3]
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is neutral (between 6.0 and 8.0).[3]
-
Once neutralized, the solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials in the solution.[4] Always check with your local EHS office before disposing of any chemical waste down the drain.
4. Final Disposal:
-
For solid this compound waste, securely seal the waste container.
-
Store the container in a designated hazardous waste accumulation area.
-
Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide the waste disposal personnel with a completed hazardous waste tag that accurately identifies the contents of the container.
Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for the specific guidelines and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for detailed instructions on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Docosanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Docosanedioic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Chemical Properties
This compound is a solid, long-chain dicarboxylic acid. While it is a valuable compound in various research and development applications, it is classified as a hazardous substance.
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A summary of key quantitative data is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₂H₄₂O₄ |
| Molecular Weight | 370.57 g/mol |
| Appearance | White to off-white solid/powder[2][3] |
| Melting Point | 119-125 °C[4][5] |
| Boiling Point | 306 °C at 60 mmHg[2] |
| Solubility | Insoluble in water[5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are suitable for handling solid dicarboxylic acids and provide good resistance to weak acids.[5][6] For prolonged contact or when handling solutions, consider thicker nitrile or butyl rubber gloves.[7] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] Given the risk of serious eye irritation, chemical safety goggles are strongly recommended.[1][8] A face shield should be worn in addition to goggles when there is a risk of dust generation or splashes.[9]
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[10] Ensure that clothing covers all exposed skin.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[11] If a fume hood is not available or if dust generation is significant, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[4][10]
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound.
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling:
-
Wear the appropriate PPE as outlined in Section 2.
-
Handle this compound as a solid powder. Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
Use a spatula or other appropriate tool to transfer the solid.
-
If weighing the substance, do so in a draft-shielded balance or within a fume hood to contain any airborne particles.
-
Keep containers of this compound tightly closed when not in use to prevent dust from becoming airborne.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][12] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Uncontaminated this compound that is no longer needed should be disposed of as chemical waste.
-
Collect solid waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.[14]
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[12]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
-
Contaminated Materials:
-
Disposable items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be placed in a sealed bag or container and disposed of as hazardous waste.
-
-
Empty Containers:
-
Thoroughly decontaminate empty containers by rinsing them with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Once clean, deface the original label on the container before recycling or discarding it according to your facility's procedures.
-
Note: Do not dispose of solid this compound down the drain. While neutralization is a possibility for some acidic liquid wastes, it is not a recommended or practical method for solid acids in a standard laboratory setting.[12][15] Always consult your institution's environmental health and safety office for specific disposal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. gloves.com [gloves.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. How Carboxylic Acid Reduces Waste in Industrial Processes? [eureka.patsnap.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
